Narcissin

Catalog No.
S536699
CAS No.
604-80-8
M.F
C28H32O16
M. Wt
624.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Narcissin

CAS Number

604-80-8

Product Name

Narcissin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1

InChI Key

UIDGLYUNOUKLBM-GEBJFKNCSA-N

SMILES

Array

solubility

insoluble in water
moderately soluble (in ethanol)

Synonyms

narcissin, narcissin flavonol

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

The exact mass of the compound Narcissoside is 624.169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watermoderately soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Identified Natural Sources of Narcissin

Author: Smolecule Technical Support Team. Date: February 2026

Plant Source Plant Part Key Information Quantitative Data (if available)
Bauhinia variegata (Orchid Tree) Leaves Documented source; contains narcissin [1]. Specific concentration not provided [1].
Hippophae rhamnoides L. (Sea Buckthorn) Not Specified Known source of Isorhamnetin-3-O-rutinoside (this compound) [2]. Specific concentration not provided [2].
Calendula officinalis (Marigold) Not Specified Known source of Isorhamnetin-3-O-rutinoside (this compound) [2]. Specific concentration not provided [2].

Experimental Protocols for Flavonoid Analysis

For identifying and quantifying flavonoids like this compound in plant matrices, the general methodology involves three key stages [3]. The following workflow outlines a common approach using advanced techniques:

G P1 1. Sample Preparation (Grinding, Drying) P2 2. Compound Extraction P1->P2 P3 3. Analysis & Identification P2->P3 S1 Sample Collection S1->P1 S2 Extraction Method S2->P2 S21 • Maceration • Soxhlet • Supercritical Fluid (SCF) • Natural Deep Eutectic Solvents (NADES) S21->S2 S3 Analytical Technique S3->P3 S31 • LC-HRMS/MS • HPLC-DAD/UV • GC-MS • HPTLC S31->S3

Stage 1: Sample Preparation
  • Drying and Comminution: Plant material should be dried (air, oven, or freeze-dried) and ground to a fine powder to increase the surface area for extraction [4] [3]. Some protocols aim for a final moisture content of 5-10% dry weight for certain extraction methods [4].
Stage 2: Compound Extraction

Emerging green technologies are increasingly used to replace conventional solvents [3].

  • Maceration: Soaking plant powder in a solvent (e.g., methanol, ethanol, hydro-alcoholic mixtures) for an extended period with agitation [1].
  • Soxhlet Extraction: A classical, exhaustive method using heated solvents; often used as a benchmark for yield comparison [4].
  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂ (scCO₂), often with modifiers like ethanol, to selectively extract target compounds. Yield and selectivity are largely controlled by tuning pressure and temperature to adjust CO₂ density [4].
  • Natural Deep Eutectic Solvents (NADES): Considered a green alternative to volatile organic solvents (VOCs) [4].
Stage 3: Analysis and Identification
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS): A powerful technique for precise identification. Metabolites are identified by comparing their retention times and high-resolution mass spectra with those in databases or standard compounds [5].
  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD/UV): Used for quantification once compounds are identified. Concentrations are determined by comparing peak areas with standard curves [1].
  • High-Performance Thin-Layer Chromatography (HPTLC): Also used for the quantification of flavonoid content in plant extracts [1].

Biosynthetic Pathway of this compound

This compound is an isorhamnetin flavonoid conjugated with a disaccharide (rutinose). The following diagram illustrates its biosynthetic relationship with other key flavonoids, which is relevant for understanding its natural occurrence.

G A Phenylpropanoid Pathway B Naringenin (Flavanone) A->B C Dihydrokaempferol B->C D Kaempferol C->D E Quercetin D->E Hydroxylation F Isorhamnetin (Aglycone) E->F O-Methylation G This compound (Isorhamnetin-3-O-rutinoside) F->G Glycosylation ( + Rutinose)

References

Narcissin Isorhamnetin-3-O-rutinoside

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Narcissin is a specific flavonol glycoside, a common form in which many flavonoids exist in plants [1].

Property Description
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside [2]
Common Names Isorhamnetin-3-O-rutinoside; Isorhamnetin-3-rutinoside; this compound; Narcissoside [2] [3]
Molecular Formula C₂₈H₃₂O₁₆ [2] [3]
Molecular Weight 624.56 g/mol [3]
Structure Composed of the aglycone (core) isorhamnetin (a 3'-O-methylated flavonol) and a disaccharide sugar moiety, rutinose (comprising rhamnose and glucose), attached at the 3-OH position [4] [1] [2].
Purity (Analytical Standard) ≥99% (HPLC) [3]

Natural Sources and Quantitative Data

This compound is widely distributed in various plants and is often a major flavonoid component. The table below summarizes its presence in different plant sources [1].

Source Plant Part Quantitative Data (where available)
Opuntia ficus-indica (Prickly Pear) Cladodes, Pulp, Peel Cladodes: 703.33 ± 28.45 mg/100 g Dry Weight (DW); Pulp: 271.39 ± 25.59 mg/100 g DW; Peel: 254.51 ± 31.03 mg/100 g DW [1]
Hippophae rhamnoides (Sea Buckthorn) Berries, Leaves Berries: 52.5 - 190.0 mg/100 g DW [1]
Ginkgo biloba Leaves A known source, specific quantity of this compound not detailed in results [1]
Prunus persica (Peach) Fruit 0.001 - 0.300 μg/g Fresh Weight (FW) [5]
Calendula officinalis (Marigold) Flowers A known source, specific quantity of this compound not detailed in results [4]

Analytical Methods for Identification and Quantification

Several chromatographic and spectroscopic techniques are routinely used to identify and quantify this compound in plant materials and biological samples [1].

Method Type Application with this compound Key Details / Experimental Protocol
HPLC / UPLC Separation, identification, and quantification. Common protocol uses a C18 reverse-phase column with a mobile phase of acetonitrile (solvent A) and aqueous acid (e.g., 2% acetic acid, solvent B) in a gradient elution. Detection is via Diode-Array Detector (DAD) or mass spectrometry [1] [6].
Mass Spectrometry (MS) Structural confirmation and sensitive quantification. Often coupled with LC (LC-MS). Electrospray Ionization (ESI) in negative mode is typical. Identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern [1] [7] [5].
NMR Spectroscopy Definitive structural elucidation. Used to confirm the structure of isolated compounds, identifying the aglycone, sugar types, and their linkage positions [1].

Pharmacological Activities and Anticancer Mechanisms

Recent research highlights this compound's bioactivity, primarily linked to its aglycone, isorhamnetin, released in the gut [4] [1]. It shows promise as an anticancer agent through multiple mechanisms, modulating several key signaling pathways [4].

The following diagram illustrates the core anticancer mechanisms of isorhamnetin, the active aglycone of this compound:

G cluster_primary Direct Anticancer Mechanisms cluster_secondary Microenvironment & Resistance Isorhamnetin Isorhamnetin Apoptosis Induces Apoptosis (Caspase activation, Mitochondrial dysfunction) Isorhamnetin->Apoptosis CellCycle Cell Cycle Arrest (Regulates cyclins, CDKs) Isorhamnetin->CellCycle Metastasis Suppresses Metastasis & Angiogenesis (Downregulates MMPs, VEGF, EMT markers) Isorhamnetin->Metastasis OxStress Modulates Oxidative Stress (Scavenges ROS) Isorhamnetin->OxStress Inflammation Anti-inflammatory Effects (Reduces pro-inflammatory cytokines) Isorhamnetin->Inflammation DrugResist Overcomes Multidrug Resistance (Synergy with chemotherapy) Isorhamnetin->DrugResist Signaling Modulates Key Signaling Pathways (PI3K/Akt, MAPK, NF-κB) Signaling->Isorhamnetin

These mechanisms are underpinned by the following experimental evidence:

  • Inducing Apoptosis: Treatment with isorhamnetin triggers mitochondrial dysfunction and activates caspase enzymes, leading to programmed cell death in cancer cells [4].
  • Inhibiting Metastasis: It suppresses the epithelial-mesenchymal transition (EMT) and downregulates key proteins like matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF), thereby reducing cancer cell invasion and new blood vessel formation (angiogenesis) [4].
  • Modulating Signaling Pathways: Isorhamnetin exerts its effects by targeting crucial cancer-related pathways, including PI3K/Akt, MAPK, and NF-κB [4].
  • Overcoming Drug Resistance: Research indicates that combining isorhamnetin with conventional chemotherapy drugs can help overcome multidrug resistance in cancers, improving therapeutic outcomes [4].

Enhancing Therapeutic Potential: Nanoformulations

A significant challenge in using this compound/isorhamnetin as a drug is its limited bioavailability [4]. To address this, researchers are developing nanoformulation-based delivery strategies. These approaches can significantly enhance the compound's solubility, stability, and targeted delivery to tumor sites, positioning it as a more viable candidate for modern oncology [4].

Key Takeaways for Researchers

  • Mechanistic Depth: Isorhamnetin (the active form of this compound) is a multi-target agent affecting hallmarks of cancer like proliferation, apoptosis, metastasis, and the tumor microenvironment [4].
  • Synergistic Potential: Its ability to synergize with conventional chemotherapeutic agents and overcome multidrug resistance is a key translational advantage [4].
  • Delivery Challenge & Solution: While poor bioavailability is a limitation, advanced delivery systems like nanoformulations are a promising solution to unlock its full therapeutic potential [4].

References

Chemical Identity and Activity of Narcissin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and biological data for narcissin available from the search results:

Property Description
IUPAC Name/CAS No. This compound / 604-80-8 [1]
Synonyms Narcissoside [1]
Classification Flavonol glycoside (a type of flavonoid) [1]
Molecular Formula C₂₈H₃₂O₁₆ [1]
Molecular Weight 624.54 g/mol [1]
Known Biological Activity Potent antioxidant; exhibits scavenging activity against peroxynitrite (ONOO⁻) with IC₅₀ values of 3.5 μM (authentic ONOO⁻) and 9.6 μM (SIN-1-derived ONOO⁻) [1]

Biosynthetic Pathway and Research Context

While a complete pathway for this compound is not detailed in the results, it is biosynthetically classified as a flavonol glycoside [1]. Its biosynthesis is expected to follow the general phenylpropanoid and flavonoid pathways.

The first part of the pathway begins with the amino acid phenylalanine. Key enzymes involved in these early stages, Phenylalanine ammonia-lyase (PAL) and Cinnamate 4-hydroxylase (C4H), have been identified as part of the specialized metabolism in Narcissus [2] [3]. The subsequent steps would involve the formation of the flavonoid skeleton, followed by specific hydroxylation, glycosylation, and possibly methylation reactions to produce this compound.

The following diagram outlines this general logical framework for this compound biosynthesis, based on its classification and the enzymatic background found in Narcissus.

Logical framework for this compound biosynthesis in Narcissus.

Relevant Experimental Methodologies

Although direct protocols for this compound are scarce, the following methods from studies on Narcissus alkaloids provide a robust framework for investigating this compound biosynthesis [2] [3].

Experimental Goal Detailed Methodology & Workflow

| Metabolite Profiling & Alkaloid Extraction | 1. Tissue Harvesting: Collect plant tissues (bulbs, roots, stems, leaves, flowers), immediately freeze in liquid nitrogen, and store at -80°C. 2. Acid-Base Extraction: Homogenize frozen tissue. Soak powder in an acidic solution (e.g., 2% H₂SO₄), shake for 1-2 hours, and centrifuge. Adjust supernatant to pH 9-10 with a base (e.g., NH₄OH or Na₂CO₃). Extract alkaloids with an organic solvent (e.g., chloroform). Evaporate the organic layer to dryness. 3. Analysis: - TLC: Use silica gel plates with an appropriate mobile phase (e.g., CHCl₃:MeOH:NH₄OH). Visualize with Dragendorff's reagent. - HPLC-PDA/UPLC-QTOF-MS: Re-dissolve extract for analysis. Use C18 column with water-acetonitrile gradient and 0.1% formic acid. Detect via PDA (e.g., 280 nm) and mass spectrometry for accurate mass identification [2]. | | Transcriptome Analysis | 1. RNA Sequencing: Isolate total RNA from the same tissues used for metabolomics. Construct cDNA libraries for Illumina HiSeq/MiSeq sequencing. 2. De Novo Assembly: Use software (e.g., Trinity) to assemble clean reads into transcripts and predict coding sequences. 3. Gene Identification: BLAST assembled transcripts against databases (e.g., NR, Swiss-Prot) to find genes for flavonoid/alkaloid biosynthesis (PAL, C4H, OMTs, UGTs). Use tools like HAYSTACK to find genes with expression patterns correlating to metabolite accumulation [2] [4]. | | Gene Expression Validation (RT-qPCR) | 1. Primer Design: Design gene-specific primers for candidate biosynthetic genes and reference genes (e.g., Actin, GAPDH). 2. cDNA Synthesis & qPCR: Synthesize first-strand cDNA from DNase-treated RNA. Perform qPCR with SYBR Green master mix on a real-time PCR system. 3. Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to reference genes [3]. |

Research Recommendations

To advance the study of this compound biosynthesis, you may find the following approaches helpful:

  • Focus on Flavonoid Pathways: Given that this compound is a flavonoid, future research should specifically target the general flavonoid biosynthetic genes, such as chalcone synthase (CHS), flavonoid 3'-hydroxylase (F3'H), and glycosyltransferases (UGTs), rather than alkaloid-specific genes [1].
  • Leverage Omics Technologies: As demonstrated in the search results, integrating metabolomics (to pinpoint this compound accumulation) with transcriptomics (to identify co-expressed genes) is a powerful strategy for elucidating unknown pathways in non-model plants [2].
  • Consider Species Specificity: Note that this compound has also been reported in other genera, such as Nitraria [5]. Exploring these species could provide comparative insights.

References

Narcissin: Quantitative Biological Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative experimental data available for Narcissin, which primarily highlights its potent antioxidant activity and outlines other investigated biological effects.

Biological Activity Experimental System Results / IC₅₀ Value Implications
Antioxidant [1] Authentic ONOO⁻ scavenging assay IC₅₀ = 3.5 μM Potent peroxynitrite scavenger; potential for mitigating oxidative stress-related damage.
Antioxidant [1] SIN-1-derived ONOO⁻ scavenging assay IC₅₀ = 9.6 μM Confirms robust activity in a system that generates ONOO⁻ from superoxide and nitric oxide.

| Neuroprotective [1] | 6-OHDA-induced ROS in SH-SY5Y cells (human neuroblastoma) | Concentration: 0-1 μM; Result: Inhibited ROS increase & apoptosis | Suggests potential for managing neurodegenerative conditions (e.g., Parkinson's). | | Anti-α-synuclein [1] | Transgenic C. elegans (NL5901) model | Concentration: 2 mM; Result: Reduced α-synuclein accumulation | Further supports potential in Parkinson's disease research. | | Anti-inflammatory [1] | LPS-induced IL-12 p40 in mouse BMDCs | IC₅₀ > 50 μM | Observed anti-inflammatory effect, though significantly less potent than its antioxidant activity. | | Antitumor Promotion [1] | TPA-induced skin tumor promotion in mice | Dose: 85 nmol (topical); Result: Significant inhibition | Indicates potential chemopreventive properties. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies related to the key assays.

  • Antioxidant Activity (Peroxynitrite Scavenging Assay) [1]

    • Objective: To evaluate the scavenging activity of this compound against authentic peroxynitrite (ONOO⁻) and ONOO⁻ generated from the superoxide and nitric oxide donor, SIN-1.
    • Key Reagents: Authentic ONOO⁻, SIN-1 (3-morpholinosydnonimine), and this compound.
    • Procedure: The compound is incubated with either authentic ONOO⁻ or SIN-1. The residual ONOO⁻ is measured, and the IC₅₀ value (the concentration required to scavenge 50% of ONOO⁻) is calculated.
  • Neuroprotective Activity (In Vitro) [1]

    • Cell Line: Human neuroblastoma SH-SY5Y cells.
    • Induction of Oxidative Stress: Treatment with 6-hydroxydopamine (6-OHDA).
    • Intervention: Co-treatment with this compound (0-1 μM) for 24 hours.
    • Endpoint Measurements:
      • Reactive Oxygen Species (ROS): Measured using fluorescent probes.
      • Apoptosis: Quantified via flow cytometry (Annexin V/PI staining) or caspase activation assays.
      • Western Blot Analysis: To monitor expression of nuclear Nrf2 and phosphorylation of JNK and p38.
  • Anti-α-Synuclein Accumulation (In Vivo) [1]

    • Model: Transgenic Caenorhabditis elegans strain NL5901, which expresses human α-synuclein fused to yellow fluorescent protein (YFP).
    • Treatment: Nematodes are exposed to this compound at a concentration of 2 mM for 3 days.
    • Measurement: α-Synuclein accumulation is quantified by measuring fluorescence intensity or by visual inspection under a microscope.

Molecular Mechanisms and Signaling Pathways

Based on the available data, this compound's primary mechanism is potent peroxynitrite scavenging. In cellular models, it demonstrates secondary effects by modulating key signaling pathways.

G OxidativeStress Oxidative Stress JNK_p38 JNK/p38 MAPK Pathway OxidativeStress->JNK_p38 alpha_syn α-Synuclein Aggregation OxidativeStress->alpha_syn This compound This compound Nrf2 Transcription Factor Nrf2 This compound->Nrf2  Increases This compound->JNK_p38  Inhibits This compound->alpha_syn  Reduces In C. elegans model ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Neuroprotection Neuroprotective Effect AntioxidantGenes->Neuroprotection Apoptosis Apoptosis JNK_p38->Apoptosis JNK_p38->Neuroprotection  Via Inhibition alpha_syn->Neuroprotection  Via Reduction

Figure 1: Proposed signaling pathways for this compound's neuroprotective effects. This compound increases Nrf2 to boost antioxidant gene expression and inhibits JNK/p38 pathways to reduce apoptosis, with demonstrated reduction of α-synuclein aggregation in model organisms.

Research Implications and Future Directions

The strong peroxynitrite-scavenging profile suggests potential for conditions with nitroxidative stress components, such as neurodegenerative diseases and inflammatory disorders. The neuroprotective data in cellular and worm models provides a foundational basis for further investigation.

  • Lead Compound: this compound serves as an excellent lead compound for developing more potent analogs through structure-activity relationship (SAR) studies.
  • Advanced Disease Models: Future work should validate efficacy in more complex mammalian models of Parkinson's and other neurodegenerative diseases.
  • ADMET Profiling: Comprehensive pharmacokinetics, safety, and toxicology studies are needed to assess its drug-likeness.

References

Documented Contexts and Quantitative Presence of Narcissin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the contexts in which narcissin has been identified and, where possible, its quantified presence.

Source/Context Reported Quantity / Note Citation
Herniaria glabra (HG) Purified Extract 7.4% of the phenolic content [1]
Herniaria polygama (HP) Purified Extract 5.4% of the phenolic content [1]
Nelumbinis folium (Lotus Leaf) Identified as a potential PPARγ inhibitor; proposed as a candidate for future anti-obesity agent development. [2]

Proposed Molecular Mechanism of Action

One study provides insight into this compound's potential molecular mechanism, proposing it as an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target for obesity treatment [2]. The diagram below illustrates the experimental workflow and proposed mechanism.

architecture compound_screening Ligand- and structure-based screening of Nelumbinis folium compounds pk_profiling Pharmacokinetic profiling (Drug-likeness, oral bioavailability) compound_screening->pk_profiling binding_analysis Binding affinity and pose analysis at PPARγ ligand-binding domain pk_profiling->binding_analysis md_simulations Molecular Dynamics (MD) Simulations (Comparison with known inhibitor SR1664) binding_analysis->md_simulations conclusion Proposal: this compound as a PPARγ antagonist md_simulations->conclusion

Research Gaps and Indirect Evidence

The lack of direct ADME data for this compound is a significant gap. In such cases, research often turns to studies on structurally related compounds. For instance, extensive pharmacokinetic studies exist for naringin, a flavanone glycoside structurally similar to this compound [3] [4].

Key findings for naringin that may provide useful analogies include:

  • Low Oral Bioavailability: Reported to be only 5-9% in humans [4].
  • Extensive Metabolism: It is hydrolyzed to its aglycone, naringenin, by intestinal enzymes and microflora, and then undergoes phase II metabolism (glucuronidation and sulfation) [3].
  • Wide Tissue Distribution: In rats, naringin and its metabolites are distributed to gastrointestinal tissues, liver, kidney, lung, and trachea, with concentrations in the trachea and lung being much higher than in plasma [4].

Suggested Research Pathways

To address the current data gap, you could consider the following approaches:

  • Explore Structural Analogues: Deepen the investigation into the ADME properties of well-studied flavonoid glycosides like naringin and rutin to build predictive models for this compound.
  • Investigate Modern Formulation Technologies: Research technologies that enhance the solubility and permeability of middle-to-large molecules, such as absorption enhancers (e.g., SNAC, sodium caprylate) and self-microemulsifying drug delivery systems (SMEDDS) [5].
  • Conduct Targeted PK Studies: Design and conduct dedicated in vitro (e.g., Caco-2 cell models, liver microsomes) and in vivo pharmacokinetic studies for this compound to obtain definitive data.

References

Molecular Mechanisms of Action: Naringenin vs. Narcissin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular mechanisms and experimental evidence for naringenin and narcissin.

Compound Primary Mechanisms & Targets Key Experimental Models Quantitative Data & Potency

| Naringenin (Aglycone) | Anti-inflammatory: Inhibits NF-κB, reducing pro-inflammatory cytokines (TNF-α, IL-6) [1] [2]. Anti-cancer: Induces apoptosis via caspase activation; causes cell cycle arrest (G0/G1); inhibits PI3K/Akt, ERK, and VEGF pathways [2] [3] [4]. Cardiovascular: Inhibits VSMC proliferation/migration via PI3K/Akt/CREB5 and VEGFA suppression [4]. Protects blood cells from oxidative damage [5]. | In vitro: Cancer cell lines (breast, lung, colon), VSMCs, macrophages [2] [3] [4]. In vivo: Diabetic mouse models, rat models of lung injury and cancer [1] [3] [4]. | Oral bioavailability: ~15% [2]. Therapeutic blood concentration: ~8 µM achieved with 300 mg twice daily [2]. Inhibited VSMC migration at 25-75 µM in vitro; effective in mice at 25-75 mg/kg [4]. | | This compound (Naringenin Glycoside) | Antimicrobial: Potential anti-MRSA activity via binding to PBP2a, though less potent than other citrus compounds [6]. Toxicity Pathways: Induces developmental toxicity and cardiotoxicity in zebrafish via Nrf2/HO-1 and dysregulation of calcium signaling pathways [7]. | In vitro: MRSA strain (ATCC 33591) [6]. In vivo: Zebrafish embryos [7]. | Induced significant cardiotoxicity (bradycardia, pericardial edema) and a 50% lethal concentration (LC50) in zebrafish, though specific values not listed [7]. |

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are the methodologies from cited studies.

Protocol: Anti-Proliferative Effect on VSMCs [4]

This protocol assesses the effect of naringenin on Vascular Smooth Muscle Cell (VSMC) proliferation and migration, key processes in diabetic vasculopathy.

  • Cell Culture: Primary Sprague-Dawley rat VSMCs are isolated from the thoracic aorta and cultured in DMEM with 10% FBS. Use cells at passages 3-6.
  • Induction of Proliferation: Induce a high-glucose condition to stimulate proliferation and migration.
  • Treatment: Treat cells with naringenin (≥95% purity, dissolved in DMSO). The study tested concentrations derived from dose-response curves.
  • Proliferation Assay: Use an EdU (5-ethynyl-2'-deoxyuridine) imaging kit to measure DNA synthesis in proliferating cells.
  • Migration Assay: Perform a standardized cell migration assay (e.g., Transwell or wound-healing assay).
  • Molecular Analysis: Analyze protein expression of key targets (VEGFA, p-PI3K, p-Akt, CREB5) via Western Blot using specific antibodies.
Protocol: Toxicity Assessment in Zebrafish [7]

This protocol outlines the evaluation of developmental and cardiotoxicity, as performed for this compound.

  • Zebrafish Model: Use wild-type zebrafish embryos.
  • Treatment: Expose embryos to this compound dissolved in the surrounding aqueous medium. A range of concentrations should be tested to establish a dose-response curve and determine the LC50.
  • Endpoint Measurement (72 hours post-fertilization):
    • Developmental Toxicity: Record hatchability rate, body length, and malformation rate.
    • Cardiotoxicity: Under a microscope, measure heart rate (beats per minute), observe for pericardial edema, and assess blood flow dynamics.
    • Oxidative Stress & Apoptosis: Stain embryos with DCFH-DA for ROS detection and acridine orange for apoptotic cell count, with a focus on the heart region.
    • Gene Expression Analysis: Use RNA sequencing and RT-qPCR to analyze changes in the Nrf2/HO-1 and calcium signaling pathways.

Visualizing Key Signaling Pathways

The following diagram illustrates the primary molecular pathways implicated in naringenin's anti-proliferative effects on VSMCs, based on the network pharmacology and transcriptomic analyses [4].

G HighGlucose High Glucose Stimulus VEGFA VEGFA HighGlucose->VEGFA Naringenin Naringenin (Nar) Naringenin->VEGFA Inhibits Src Src VEGFA->Src KDR KDR (VEGFR2) VEGFA->KDR PI3K PI3K Src->PI3K KDR->PI3K Akt Akt PI3K->Akt CREB5 CREB5 Akt->CREB5 ProlifMigration Proliferation & Migration of VSMCs CREB5->ProlifMigration

Naringenin inhibits the VEGFA-mediated PI3K/Akt/CREB5 pathway in VSMCs.

The diagram below summarizes the toxicity pathways associated with this compound exposure in zebrafish models [7].

G This compound This compound OxidativeStress Oxidative Stress (ROS ↑) This compound->OxidativeStress Nrf2 Nrf2/HO-1 Pathway OxidativeStress->Nrf2 Calcium Calcium Signaling Dysregulation OxidativeStress->Calcium Apoptosis Apoptosis ↑ Nrf2->Apoptosis Calcium->Apoptosis Cardiotoxicity Cardiotoxicity Calcium->Cardiotoxicity DevelopmentalTox Developmental Toxicity Apoptosis->DevelopmentalTox Apoptosis->Cardiotoxicity

Proposed mechanism of this compound-induced toxicity in zebrafish embryos.

Research Implications and Future Directions

  • Drug Delivery Innovations: The low solubility and bioavailability of naringenin limit its clinical application [1] [2]. Research into nanocarrier systems is a promising strategy to overcome these limitations and enhance therapeutic efficacy [1] [3].
  • Synergistic Potential: Naringenin shows promise in combination therapies with conventional anticancer drugs, potentially lowering required doses of toxic agents and overcoming multidrug resistance [2] [3].
  • Mechanism Ambiguity: The exact role of this compound is unclear, acting as a potential anti-MRSA agent in one study [6] while demonstrating toxicity in another [7]. Further investigation is required to determine if effects are direct or mediated by its aglycone form, naringenin.

References

Experimental Findings on Narcissin's Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the developmental and cardiotoxic effects of Narcissin observed in a zebrafish embryo model, as well as the investigated molecular pathways [1].

Aspect of Toxicity Observed Effects / Methodology
Experimental Model Zebrafish (Danio rerio) embryos [1]
Developmental Toxicity Reduced hatchability; Increased malformation rate; Shorter body length; Slowed blood flow [1]
Cardiotoxicity Parameters Bradycardia (slow heart rate); Pericardial edema; Increased SV-BA distance; Diminished stroke volume, ejection fraction, and ventricular shortening rate [1]
Cellular & Histological Analysis Accumulation of Reactive Oxygen Species (ROS); Increased apoptotic cells; Histopathological changes in the heart tissue [1]
Proposed Signaling Pathways Gene expression profiles and molecular docking analysis indicated involvement of the Nrf2/HO-1 and calcium signaling pathways [1]

Detailed Experimental Protocol

The study provided a detailed account of its methodology, which can be broken down as follows [1]:

  • 1. Model Organism: The experiment utilized zebrafish embryos. Zebrafish are a well-established model in toxicology and developmental biology due to their optical transparency, rapid development, and genetic similarity to humans in many key pathways [1].
  • 2. Treatment: The embryos were exposed to this compound by being treated with the compound dissolved in their aquatic environment [1].
  • 3. Endpoint Analysis:
    • Developmental Toxicity: Researchers measured the hatchability rate, malformation rate, and body length of the embryos. They also observed the blood flow velocity [1].
    • Cardiotoxicity: They assessed heart rate (bradycardia), the presence of pericardial edema, and the distance between the sinus venosus and bulbus arteriosus (SV-BA)—a key indicator of cardiac chamber development. Functional measures like stroke volume and ejection fraction were also evaluated [1].
    • Cellular Analysis: The study detected Reactive Oxygen Species (ROS) levels and apoptotic (cell death) cells within the heart region. Heart tissues were also examined for histopathological changes [1].
    • Molecular Analysis: To understand the mechanism, the researchers performed gene expression profiling and molecular docking analysis. This helped identify the Nrf2/HO-1 and calcium signaling pathways as being involved in the toxic response [1].

Signaling Pathways in this compound-Induced Toxicity

Based on the study's findings, the following diagram illustrates the proposed molecular pathways through which this compound induces cardiotoxicity in zebrafish embryos [1].

G This compound This compound Nrf2/HO-1 Pathway\nActivation Nrf2/HO-1 Pathway Activation This compound->Nrf2/HO-1 Pathway\nActivation Induces Calcium Signaling\nDysregulation Calcium Signaling Dysregulation This compound->Calcium Signaling\nDysregulation Induces PathwayNodes PathwayNodes EffectNodes EffectNodes CellularPhenotype CellularPhenotype Oxidative Stress\n(ROS Accumulation) Oxidative Stress (ROS Accumulation) Nrf2/HO-1 Pathway\nActivation->Oxidative Stress\n(ROS Accumulation) Leads to Impaired Cardiac\nContraction Impaired Cardiac Contraction Calcium Signaling\nDysregulation->Impaired Cardiac\nContraction Leads to Cellular Damage\n& Apoptosis Cellular Damage & Apoptosis Oxidative Stress\n(ROS Accumulation)->Cellular Damage\n& Apoptosis Causes Altered Heart Morphology\n(Pericardial Edema, SV-BA Distance) Altered Heart Morphology (Pericardial Edema, SV-BA Distance) Impaired Cardiac\nContraction->Altered Heart Morphology\n(Pericardial Edema, SV-BA Distance) Causes Developmental Toxicity\n& Functional Defects Developmental Toxicity & Functional Defects Cellular Damage\n& Apoptosis->Developmental Toxicity\n& Functional Defects Results in Altered Heart Morphology\n(Pericardial Edema, SV-BA Distance)->Developmental Toxicity\n& Functional Defects Results in

This diagram synthesizes the key findings from the study, showing how this compound exposure triggers two interconnected pathways that lead to the observed developmental and cardiac defects [1].

Limitations and Further Research

This information is a starting point. The available data is from a single toxicological study, and a true literature review requires a much broader scope. To build a comprehensive whitepaper, you would need to search for research on:

  • The therapeutic potential of this compound (e.g., for hypertension, cancer, or Alzheimer's, as briefly mentioned).
  • Studies conducted in other model organisms or cell lines.
  • Pharmacokinetic data (absorption, distribution, metabolism, excretion).
  • The specific sources of this compound in nature (edible and traditional medicinal plants).

References

Comprehensive Application Notes and Protocols: Optimization of Narcissin Extraction, Purification, and Analysis from Plant Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Narcissin and Its Significance

This compound (also known as narcissoside or isorhamnetin-3-rutinoside) is a flavonol glycoside naturally present in various plant species, including Flos Sophorae Immaturus and narcissus. This bioactive compound has attracted significant research interest due to its diverse biological activities, which include potent antioxidant, anti-inflammatory, and potential therapeutic effects on hypertension, cancer, and neurodegenerative diseases like Alzheimer's. The compound's chemical structure consists of isorhamnetin aglycone linked to a rutinoside disaccharide moiety, which significantly influences its solubility, bioavailability, and biological activity. As a flavonoid glycoside, this compound typically exists in plant tissues alongside other related compounds such as rutin, nicotiflorin, quercetin, and kaempferol, necessitating specialized extraction and separation protocols to obtain high-purity samples for research and development purposes. [1] [2] [3]

The growing interest in this compound within pharmaceutical, nutraceutical, and cosmetic industries underscores the need for standardized protocols that enable efficient extraction, accurate quantification, and comprehensive characterization. These application notes provide detailed methodologies optimized through response surface methodology and other statistical approaches to maximize this compound yield while maintaining compound integrity. The protocols outlined herein are designed specifically for researchers, scientists, and drug development professionals working with plant-derived bioactive compounds, with an emphasis on practical implementation, reproducibility, and quality control throughout the extraction and analysis workflow. [2] [3]

Chemical Properties and Biological Activities

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that directly influence its extraction behavior and analytical characteristics:

  • Molecular formula: C₂₈H₃₂O₁₆
  • Molecular weight: 624.54 g/mol
  • CAS registry number: 604-80-8
  • Appearance: Pale yellow to yellow crystalline solid
  • Solubility profile: Highly soluble in polar organic solvents including ethanol, methanol, DMSO, and acetone; slightly soluble in water; solubility in DMSO reaches 91 mg/mL (145.71 mM) with sonication recommended for complete dissolution
  • Structural features: Contains multiple phenolic hydroxyl groups responsible for its antioxidant activity and sugar moieties that influence its polarity and extraction characteristics [1] [2] [4]
Biological Activity Profile

This compound exhibits a diverse pharmacological profile with multiple potential therapeutic applications:

  • Antioxidant capacity: Demonstrates potent scavenging activity against peroxynitrite (ONOO-) with IC₅₀ values of 3.5 μM (authentic ONOO-) and 9.6 μM (SIN-1-derived ONOO-)
  • Anti-inflammatory effects: Shows inhibitory activity against LPS-induced production of inflammatory mediators including IL-12, IL-6, and TNF-α
  • Neuroprotective potential: At concentrations of 0-1 μM, this compound significantly inhibits 6-OHDA-induced increases in reactive oxygen species and apoptosis in SH-SY5Y neuronal cells while increasing glutathione levels
  • Anti-aging applications: Reduces α-synuclein accumulation in transgenic NL5901 nematodes at 2 mM concentration over 3 days, suggesting potential in addressing protein aggregation pathologies
  • Cosmetic applications: Its antioxidant properties are being explored in anti-aging product development [1] [2]

Extraction Methodologies

Overview of Extraction Methods

Efficient extraction of this compound from plant matrices requires careful selection of extraction techniques, solvent systems, and processing parameters to maximize yield while maintaining compound stability. The extraction of this compound follows general principles established for flavonoid extraction from plant materials, with specific optimizations required for different source materials. Conventional extraction methods including heat reflux extraction (HRE) and advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been successfully employed for flavonoid extraction. The choice of method significantly impacts not only the yield but also the extraction time, solvent consumption, and operational costs. Recent trends emphasize green extraction approaches that minimize environmental impact while maintaining high efficiency, with deep eutectic solvents (DES) emerging as particularly effective for this compound extraction from specific plant sources. [5] [3]

Deep Eutectic Solvent-Based Microwave-Assisted Extraction

The DES-MAE method represents a significant advancement in this compound extraction technology, combining the advantages of green solvents with efficient microwave heating:

  • Optimal DES composition: Choline chloride/1,4-butanediol at a molar ratio of 1:2 with 25% (v/v) water content
  • Microwave parameters: 62°C extraction temperature, 600 W microwave power, 20-minute extraction time
  • Liquid-to-solid ratio: 26 mL/g for efficient compound transfer from plant matrix to solvent
  • Extraction kinetics: DES-MAE demonstrates significantly faster extraction rates and higher yields compared to conventional methods including DES-based heat reflux extraction (DES-HRE), DES-based ultrasound-assisted extraction (DES-UAE), and conventional ethanol-based MAE (Ethanol-MAE)
  • Reported yields: This optimized method achieves this compound yields of 23.85 mg/g from Flos Sophorae Immaturus, substantially higher than conventional approaches [3]

The exceptional performance of DES systems stems from their tailored physicochemical properties, including hydrogen bond formation capacity, which enhances mass transfer rates and compound solubility. The choline chloride/1,4-butanediol system exhibits particularly favorable characteristics for flavonoid extraction, effectively penetrating plant matrices and solubilizing target compounds while being environmentally benign and cost-effective. [3]

Ultrasound-Assisted Extraction Parameters

For researchers requiring conventional solvent systems, ultrasound-assisted extraction provides an efficient alternative:

  • Solvent selection: Ethanol-water mixtures (50-70% v/v) provide optimal polarity for this compound extraction while maintaining environmental and safety profiles
  • Temperature optimization: 50-70°C range balances extraction efficiency with compound stability
  • Extraction duration: 20-30 minutes typically sufficient for efficient extraction
  • Equipment considerations: Both ultrasonic baths and homogenizers can be employed, with homogenizers generally providing more intense cavitation effects
  • Particle size reduction: Plant material should be ground to moderate particle size (0.5-1 mm) to enhance surface area while preventing excessive fine particles that complicate filtration [5]

Table 1: Comparison of this compound Extraction Methods and Parameters

Extraction Method Optimal Solvent Temperature (°C) Time Liquid-Solid Ratio Reported Yield
DES-MAE Choline chloride/1,4-butanediol + 25% H₂O 62 20 min 26:1 mL/g 23.85 mg/g
Ultrasound-Assisted 50-70% Ethanol 50-70 20-30 min 10:1-56:1 mL/g Varies by source
Heat Reflux 70% Ethanol 100 60 min 10:1 mL/g Lower than DES-MAE

Purification Strategies

Macroporous Resin Purification

Following extraction, purification is essential to obtain this compound in sufficient purity for research or product development. Macroporous adsorption resins provide an efficient, scalable approach for this compound purification:

  • Resin selection: DM101 and similar polystyrene-based resins show favorable adsorption characteristics for this compound
  • Optimal loading conditions: Sample concentration of 0.075 mg/mL, pH 3.5, and loading flow rate of 1.5 mL/min
  • Adsorption efficiency: Under optimized conditions, adsorption rates reach approximately 78%
  • Desorption parameters: Ethanol-water mixtures typically used for efficient elution while maintaining compound stability
  • Process efficiency: This approach achieves this compound purification yields averaging 77.56% with high reproducibility [6]

The mechanism of this compound adsorption to macroporous resins involves a combination of hydrophobic interactions, hydrogen bonding, and polar interactions between the flavonoid glycoside and the resin surface. The optimization of pH is particularly critical, as strongly acidic conditions can cause compound precipitation, while higher pH values may promote ionization of phenolic hydroxyl groups, reducing adsorption efficiency. [6]

Chromatographic Techniques

For highest purity requirements, chromatographic methods provide superior separation:

  • Sephadex LH-20 gel chromatography: Effectively separates this compound from closely related flavonoids based on molecular size and polarity differences
  • Preparative HPLC: Enables isolation of this compound at purity levels exceeding 99% for analytical standards or reference materials
  • Countercurrent chromatography: Offers high recovery rates for preparative-scale isolation [7]

The purification approach should be selected based on the intended application of the final product, with macroporous resins suitable for bulk preparation and chromatographic methods reserved for analytical standards or high-value applications where extreme purity justifies the additional time and cost investment. [6] [2]

Analytical Methods and Quantification

HPLC-MS Analysis Protocol

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the gold standard for this compound quantification and characterization:

  • Chromatographic conditions: Reverse-phase C18 column (150 × 2.1 mm, 1.8 μm) maintained at 40°C
  • Mobile phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
  • Gradient program: Initial 5% B, increasing to 25% B over 25 minutes, then to 95% B by 30 minutes
  • Flow rate: 0.3 mL/min with injection volume of 2 μL
  • Detection: ESI-MS in negative ion mode with multiple reaction monitoring (MRM) for enhanced specificity
  • Quantification: External standard calibration with this compound reference standards [2]

This method provides excellent sensitivity with detection limits in the nanogram range and high linearity (R² > 0.999) across clinically relevant concentration ranges. The inclusion of mass spectrometric detection enables both quantification and structural confirmation through characteristic fragmentation patterns. [2]

Method Validation Parameters

For regulatory compliance and research reproducibility, analytical methods require rigorous validation:

  • Linearity: Calibration curves should demonstrate R² ≥ 0.999 across the analytical range
  • Accuracy: Recovery rates of 85-115% for quality control samples at low, medium, and high concentrations
  • Precision: Intra-day and inter-day relative standard deviations (RSD) ≤ 5%
  • Specificity: No interference from matrix components at the retention time of this compound
  • Robustness: Consistent performance under minor variations in method parameters [2]

Table 2: Summary of Analytical Techniques for this compound Characterization

Analytical Technique Application Key Parameters Sensitivity
HPLC-MS Quantification and confirmation C18 column, 0.1% formic acid/acetonitrile gradient, negative ESI LOD in ng range
UV-Vis Spectroscopy Content determination 330-360 nm maximum absorbance Moderate
NMR Spectroscopy Structural elucidation ¹H NMR (600 MHz), ¹³C NMR (150 MHz) in DMSO-d6 Not applicable

Experimental Protocols

Standardized Extraction Protocol for this compound

This step-by-step protocol describes the optimized extraction of this compound from plant materials using the DES-MAE method:

  • DES Preparation: Combine choline chloride and 1,4-butanediol in a 1:2 molar ratio. Heat at 80°C with continuous stirring (500 rpm) until a homogeneous clear liquid forms (approximately 30 minutes). Add deionized water (25% v/v) to the DES with thorough mixing. [3]

  • Plant Material Preparation: Grind dried plant material to a particle size of 0.5-1.0 mm using a laboratory mill. Precisely weigh 1.0 g of ground material into a specialized microwave extraction vessel. [3]

  • Extraction Procedure: Add 26 mL of prepared DES to the extraction vessel. Mix thoroughly to ensure complete contact between solvent and plant material. Place the vessel in the microwave extraction system and set parameters: 62°C, 600 W, 20 minutes. Conduct extraction with continuous stirring if available. [3]

  • Post-Extraction Processing: Cool the extract to room temperature. Separate the liquid extract from plant debris by centrifugation at 5000 × g for 10 minutes. Collect the supernatant and filter through a 0.45 μm membrane filter. Analyze immediately or store at -80°C for future use. [3]

Analytical Quality Control Protocol

For consistent, reliable this compound quantification, implement this quality control procedure:

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard (purity ≥95%) into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to create a 1 mg/mL stock solution. Prepare working standards through serial dilution to cover the concentration range of 0.1-100 μg/mL. [2]

  • Sample Preparation: Dilute the extracted sample appropriately with the initial mobile phase to fall within the calibration curve range. Filter through a 0.22 μm membrane filter before injection. [2]

  • System Suitability Testing: Before analysis, inject six replicates of the middle concentration standard solution. Ensure the relative standard deviation of peak areas is ≤2% and the theoretical plate count for this compound is ≥5000. [2]

  • Analysis and Quantification: Inject 2-10 μL of each standard and sample in triplicate. Calculate this compound concentration using the peak area versus concentration calibration curve. Apply dilution factors to calculate the original concentration in the extract. [2]

The following diagram illustrates the complete experimental workflow for this compound extraction, purification, and analysis:

workflow Start Plant Material Collection Prep Material Preparation (Grinding to 0.5-1.0 mm) Start->Prep DES DES Preparation (Choline chloride/1,4-butanediol 1:2) Prep->DES Extraction Microwave-Assisted Extraction 62°C, 600W, 20 min DES->Extraction Separation Separation (Centrifugation + Filtration) Extraction->Separation Purification Purification (Macroporous Resin or Chromatography) Separation->Purification Analysis HPLC-MS Analysis Purification->Analysis Data Data Interpretation Analysis->Data End Final Extract/Data Data->End

Safety and Toxicity Considerations

Toxicity Profile

Recent toxicological studies have revealed important safety considerations for this compound that must be addressed in research and development:

  • Developmental toxicity: this compound treatment leads to reduced hatchability, increased malformation rate, shorter body length, and slowed blood flow in zebrafish embryos at higher concentrations
  • Cardiotoxicity: Studies in zebrafish embryos demonstrate bradycardia, pericardial edema, increased SV-BA distance, diminished stroke volume, ejection fraction, and ventricular short-axis shortening rate
  • Cellular effects: High concentrations result in ROS accumulation, increased apoptotic cells, and histopathological changes in cardiac tissues
  • Mechanistic pathways: Nrf2/HO-1 and calcium signaling pathways have been identified as involved in this compound-induced toxicity, with molecular docking studies confirming these interactions [8]

These findings represent the first evidence of this compound-induced developmental toxicity and cardiotoxicity, highlighting the need for careful dosage considerations in therapeutic development. Researchers should implement appropriate safety precautions when handling this compound, particularly in powdered form where inhalation exposure is possible. [8]

Regulatory and Handling Guidelines

Based on the emerging toxicity profile, the following safety protocols are recommended:

  • Personal protective equipment: Wear gloves, lab coat, and safety glasses when handling this compound or plant extracts containing high concentrations
  • Respiratory protection: Use appropriate dust masks or work in a fume hood when handling powdered this compound
  • Dosage considerations: Carefully evaluate dosage levels in pre-clinical studies, particularly for long-term administration
  • Toxicokinetic studies: Conduct thorough ADME profiling to understand absorption, distribution, metabolism, and excretion patterns
  • Drug interaction assessment: Evaluate potential interactions with commonly used medications due to metabolic profile considerations [8] [9]

These safety guidelines are particularly important given that approximately 150,000 plants contain toxic substances, and the perception that medicinal plants are universally safe requires reconsideration based on scientific evidence. [9]

Applications and Future Perspectives

Current Applications

This compound's diverse biological activities support applications across multiple fields:

  • Pharmaceutical research: Investigation for potential therapeutic applications in hypertension, cancer, and neurodegenerative disorders like Alzheimer's disease
  • Nutraceutical development: Exploration as a functional food ingredient for its antioxidant and anti-inflammatory properties
  • Cosmetic science: Incorporation into anti-aging formulations due to its potent antioxidant capacity and potential protective effects against oxidative stress in skin cells
  • Biomedical research: Used as a reference compound in flavonoid metabolism studies and as a tool compound for investigating Nrf2/HO-1 signaling pathways [1] [8] [2]
Emerging Research Directions

Several promising research avenues are emerging for this compound applications:

  • Synergistic formulations: Development of combination products leveraging this compound's synergistic effects with other flavonoids like rutin for enhanced protection against mitochondrial-induced oxidative stress
  • Drug delivery optimization: Exploration of novel delivery systems to enhance bioavailability while potentially mitigating toxicity concerns
  • Structure-activity relationship studies: Modification of the this compound structure to enhance desirable activities while reducing potential toxicity
  • Clinical translation: Advancement through preclinical safety assessments toward initial human trials for promising indications [8] [4]

The following diagram illustrates the key signaling pathways involved in this compound's biological activities and toxicity:

pathways This compound This compound Exposure Nrf2 Nrf2 Pathway Activation This compound->Nrf2 Activates Calcium Calcium Signaling Dysregulation This compound->Calcium Disrupts HO1 HO-1 Expression Nrf2->HO1 Protection Cytoprotective Effects HO1->Protection ROS ROS Accumulation Calcium->ROS ROS->Calcium Enhances Apoptosis Apoptosis Activation ROS->Apoptosis Development Developmental Toxicity Apoptosis->Development Cardio Cardiotoxicity Apoptosis->Cardio

Conclusion

These comprehensive Application Notes and Protocols provide researchers with optimized methodologies for this compound extraction, purification, and analysis. The DES-MAE approach represents a significant advancement in extraction efficiency, while the detailed HPLC-MS protocols ensure accurate quantification and characterization. Recent findings regarding this compound's toxicity profile underscore the importance of careful dosage consideration in research applications. As interest in plant-derived bioactive compounds continues to grow, these standardized protocols will facilitate reproducible research and support the rational development of this compound-containing products for pharmaceutical, nutraceutical, and cosmetic applications. Future research directions should focus on further elucidating structure-activity relationships, developing enhanced delivery systems, and conducting thorough preclinical safety assessments to fully realize this compound's potential while mitigating identified risks.

References

Experimental Protocol for HPLC Quantification of Narcissin

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a study that developed an HPLC procedure for assaying narcissin in pot marigold flowers [1].

  • Materials and Reagents:

    • Standard: this compound (isorhamnetin-3-O-rutinoside) [1].
    • Samples: Dried and powdered plant material (e.g., Calendula officinalis flowers) [1].
    • Equipment: HPLC system with a UV-Vis detector; a Phenomenex Luna C18(2) column (250 × 4.6 mm; 5 μm) [1].
  • Sample Preparation:

    • Extract the powdered plant material with an aqueous alcoholic solvent [1].
    • Filter the extract prior to injection into the HPLC system [1].
  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2) (250 × 4.6 mm; 5 μm) [1].
    • Mobile Phase: The specific composition was not detailed in the available search results. Further method development may be required, potentially借鉴 (drawing lessons from) methods for similar flavonoids, which often use a mixture of aqueous buffer and acetonitrile [2].
    • Detection: UV-Vis detection (wavelength not specified in the available source) [1].
    • The procedure allows for the calculation of this compound content in raw materials, with reported levels ranging from 0.68% to 0.97% [1].

The following diagram illustrates the complete workflow for the HPLC quantification of this compound, from sample preparation to data analysis:

Start Start Sample Analysis S1 Prepare Standard (this compound) Start->S1 S2 Prepare Sample (Plant Extract) Start->S2 S3 HPLC Analysis S1->S3 S2->S3 S4 Data Acquisition & Calculation S3->S4 End Report Results S4->End

Biological Context and Relevance for Drug Development

This compound is a flavonol glycoside also known as narcissoside [3]. Understanding its biological activities can help define its therapeutic potential.

  • Antioxidant Activity: this compound exhibits potent peroxynitrite (ONOO⁻) scavenging activity. Authentic ONOO⁻ scavenging IC₅₀ is 3.5 μM, and SIN-1-derived ONOO⁻ scavenging IC₅₀ is 9.6 μM [3]. Peroxynitrite is a reactive nitrogen species linked to neurodegenerative diseases; this antioxidant activity suggests potential for neurological research [3].
  • Cytoprotective and Antineuroinflammatory Effects:
    • In an in vitro model of Parkinson's disease, this compound (0-1 μM) inhibited 6-hydroxydopamine (6-OHDA)-induced reactive oxygen species and apoptosis in human SH-SY5Y neuroblastoma cells. It also increased cellular glutathione (GSH) levels and promoted the nuclear translocation of the transcription factor Nrf2, a master regulator of antioxidant response [3].
    • It reduced the accumulation of α-synuclein in a transgenic C. elegans model, a key protein implicated in Parkinson's disease pathology [3].
  • Other Bioactivities: this compound has shown potential in research for inhibiting tumor promotion in a mouse skin model and for inhibiting the activation of the Epstein-Barr virus early antigen [3].

Method Validation and Key Considerations

For any analytical method to be used in a research or quality control setting, it must be rigorously validated. The following table outlines key parameters based on ICH guidelines, which are standard for such methods [2].

Validation Parameter Assessment Procedure & Target
Specificity Verify that excipients or other components in the sample do not interfere with the this compound peak [2].
Linearity & Range Prepare and analyze this compound standard solutions across a concentration range (e.g., 0.1-20 μg/mL for similar flavonoids). The coefficient of determination (r²) should be >0.999 [2].
Precision Analyze multiple replicates of the same sample. The relative standard deviation (RSD) for both intra-day (repeatability) and inter-day (intermediate precision) should typically be <2% [2].
Accuracy (Recovery) Spike a known amount of this compound standard into a sample matrix. The mean recovery should be close to 100%, with a low RSD (e.g., 99.33 ± 0.16%) [2].
Robustness Evaluate the method's resilience to small, deliberate changes in parameters (e.g., flow rate, mobile phase pH). The RSD should remain within acceptable limits [2].

References

Comprehensive Application Notes and Protocols for LC-MS Analysis of Narcissin in Phytochemical and Toxicological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Narcissin and Analytical Significance

This compound (chemically known as isorhamnetin-3-O-rutinoside or narcissoside) is a naturally occurring flavonol glycoside with the CAS registry number 604-80-8 and molecular formula C₂₈H₃₂O₁₆. This specialized metabolite is classified as a methylated flavonoid derivative, specifically a 3'-O-methylquercetin with a rutinoside (rhamnosyl-(1→6)-glucose) moiety at the 3-position. This compound is widely distributed in various plant species, particularly within the Amaryllidaceae family and plants like Sapindus mukorossi (soap nut tree) and Morinda citrifolia, where it contributes significantly to their biological activities. The compound has gained substantial research interest due to its potent antioxidant properties and diverse pharmacological potential, including anti-inflammatory, anticancer, and antihypertensive activities. This compound has demonstrated evident scavenging activity against peroxynitrite (ONOO⁻) with IC₅₀ values of 3.5 μM (authentic ONOO⁻) and 9.6 μM (SIN-1-derived ONOO⁻), highlighting its significant role in mitigating oxidative stress.

The analytical characterization and quantification of this compound have become crucial in various research domains, including phytochemistry research for quality control of plant-based materials, nutritional science for investigating its potential health benefits, pharmaceutical development for drug discovery, and cosmetic development where its antioxidant properties are explored for anti-aging products. The structural features of this compound, particularly the absence of strong chromophores and its glycosidic nature, present specific challenges for analytical determination that require sophisticated instrumentation such as liquid chromatography-mass spectrometry (LC-MS) for accurate identification and quantification. This comprehensive application note provides detailed methodologies and protocols for the analysis of this compound using LC-MS techniques, along with its applications in both phytochemical quantification and toxicological assessment, supported by experimental data and visual workflow representations.

Table 1: Key Chemical Properties of this compound

Property Specification
CAS Number 604-80-8
Chemical Name Isorhamnetin-3-O-rutinoside, Narcissoside
Molecular Formula C₂₈H₃₂O₁₆
Molecular Weight 624.54 g/mol
Purity Typically >98% available
Physical Form Pale yellow to yellow crystalline powder
Solubility Soluble in ethanol, methanol, DMSO; slightly soluble in water

HPLC-MS Analysis Methodology for this compound

Sample Preparation and Extraction Protocols

The accurate analysis of this compound begins with optimized extraction protocols that ensure efficient recovery while maintaining compound integrity. For plant materials, the recommended approach involves reflux extraction with ethanol, which has demonstrated excellent efficiency for flavonoid glycosides. Specifically, homogenized air-dried plant samples should be combined with 95% ethanol in a ratio of 1:20 (w/v) and refluxed for 5 hours at 80°C, repeating the process three times for complete extraction. The combined extracts are then filtered and concentrated under vacuum at 55°C using a rotary evaporator. For biological samples, a protein precipitation method with acetonitrile is recommended, where samples are vortex-mixed with 200 μL acetonitrile (potentially containing internal standard) per 100 μL of biological matrix, followed by centrifugation at 13,000 rpm for 30 minutes to obtain clear supernatant for analysis.

Sample purification may be necessary for complex matrices, with solid-phase extraction (SPE) using C18 cartridges providing effective clean-up. The extraction efficiency should be validated using spiked samples, with recovery rates typically exceeding 90% when proper protocols are followed. For long-term storage, fresh plant tissues should be frozen in liquid nitrogen immediately after collection and stored at -80°C, while extracted samples are best maintained at -20°C until analysis to prevent degradation. The stability of this compound under various conditions should be confirmed through forced degradation studies, which have indicated that this compound remains relatively stable under specified storage conditions but may generate degradation products under acidic conditions.

Instrumentation and Analytical Conditions

The analysis of this compound requires advanced LC-MS instrumentation to achieve sufficient sensitivity and specificity. The recommended system configuration consists of:

  • HPLC System: High-performance liquid chromatography system with quaternary pump, degasser, autosampler, and temperature-controlled column compartment
  • Mass Spectrometer: Triple quadrupole (QqQ) or Q-TOF mass spectrometer with electrospray ionization (ESI) source
  • Chromatography Column: Reversed-phase C18 column (e.g., Waters Cortex T3, 150 mm × 2.1 mm, 1.6 μm particle size) maintained at 45°C
  • Mobile Phase: Binary gradient consisting of water with 0.1% formic acid (eluent A) and acetonitrile with 0.1% formic acid (eluent B)
  • Flow Rate: 0.25 mL/min with gradient elution programmed as follows: 97% A from 0 to 0.5 min, 85% A at 15 min, 0% A from 50 to 55 min, and 3% B from 55.1 to 60 min

For mass spectrometric detection, the electrospray ionization source should be operated in negative ion mode for this compound, with optimized parameters including sheath gas flow: 12 L/min, gas flow: 13 L/min, nozzle voltage: 1500 V, nebulizer pressure: 40 psi, and sheath gas temperature: 400°C. Detection should be performed using multiple reaction monitoring (MRM) for highest sensitivity and selectivity, monitoring specific transitions for this compound. The use of internal standards, such as quercetin or other structurally similar flavonoids, is recommended to ensure quantification accuracy.

Table 2: Optimal MS Parameters for this compound Analysis

Parameter Optimal Setting
Ionization Mode Negative ESI
Sheath Gas Flow 12 L/min
Gas Flow 13 L/min
Nozzle Voltage 1500 V
Nebulizer Pressure 40 psi
Sheath Gas Temperature 400°C
Capillary Voltage 1500-2000 V
Detection Mode Multiple Reaction Monitoring (MRM)
Method Validation Parameters

A comprehensive validation of the HPLC-MS method for this compound analysis must be performed to ensure analytical reliability and regulatory compliance. The validation should demonstrate:

  • Specificity: No significant interfering peaks at the retention time of this compound in representative chromatograms of blank matrices
  • Linearity: Calibration curves with correlation coefficients (r) exceeding 0.99 over the analytical range, typically from 1-10,000 ng/mL depending on the matrix
  • Precision: Intra-day and inter-day precision with relative standard deviation (RSD) values less than 8%
  • Accuracy: Recovery rates exceeding 90% across quality control samples
  • Sensitivity: Limit of detection (LOD) and limit of quantification (LOQ) sufficient for the intended application, with LOQ values as low as 21.5 μg/mL achievable in feed matrices
  • Stability: Demonstration of analyte stability under various storage and processing conditions

The greenness of the analytical method should be evaluated using tools such as the Green Analytical Procedure Index (GAPI) and Analytical GREEnness Metric Approach and Software (AGREE) to minimize environmental impact by reducing organic solvent consumption and waste generation.

Application 1: Quantitative Analysis in Plant Materials

Phytochemical Profiling of Sapindus mukorossi

The developed HPLC-MS methodology has been successfully applied to the phytochemical characterization of Sapindus mukorossi (soap nut tree), revealing significant variations in this compound content across different plant parts. Through comprehensive analysis of samples from different geographical regions (Suwon and Daegu in Korea), researchers have identified this compound as one of the thirteen major compounds in this medicinal plant. The quantitative analysis was performed using high-performance liquid chromatography with photodiode array detection, validated with authentic standards. The results demonstrated that this compound, along with other flavonoid glycosides like rutin and nicotiflorin, contributes significantly to the total bioactive content of S. mukorossi extracts, with the highest concentrations typically found in leaf tissues.

The total polyphenol content (TPC) and total flavonoid content (TFC) were determined using the Folin-Ciocalteu method and aluminum chloride colorimetric test, respectively. Leaf samples from both Suwon and Daegu exhibited the highest TPC values (2.70 and 2.90 mg tannic acid equivalent/g extract, respectively) and TFC values (40.71 and 41.07 mg quercetin equivalent/g extract, respectively). These findings correlate with the high concentrations of specific flavonoid glycosides, including this compound, detected in these plant parts, supporting the traditional use of specific plant tissues in herbal medicine and highlighting the importance of standardized extraction and analysis protocols for quality control.

Table 3: this compound Content in Different Parts of Sapindus mukorossi

Plant Part Region This compound Content Total Prominent Flavonoids
Leaf (SLE) Suwon Quantified 78.31 mg/g
Leaf (DLE) Daegu Quantified 85.44 mg/g
Stem (SST) Suwon Detected Lower than leaves
Stem (DST) Daegu Detected Lower than leaves
Fruit Receptacle (SFR) Suwon Detected Moderate levels
Fruit Receptacle (DFR) Daegu Detected Moderate levels
Flesh (SPF) Suwon Detected Lower levels
Flesh (DPF) Daegu Detected Lower levels
Seed (SSE) Suwon Not detected Minimal flavonoid content
Seed (DSE) Daegu Not detected Minimal flavonoid content
Implications for Natural Product Standardization

The quantitative analysis of this compound in plant materials has significant implications for the standardization of herbal products and quality assurance in the nutraceutical industry. The substantial variation in this compound content across different plant parts underscores the importance of proper plant identification, selective harvesting practices, and standardized processing methods to ensure consistent phytochemical profiles in finished products. Furthermore, the geographical variations observed in flavonoid content highlight the impact of environmental factors on plant metabolism and secondary compound production, suggesting that controlled cultivation conditions may be necessary for standardized natural product manufacturing.

The correlation between high this compound content and elevated total flavonoid and polyphenol metrics positions this compound as a potential marker compound for quality control of S. mukorossi-based products. Analytical methods focusing on this compound quantification can be implemented in Good Manufacturing Practice (GMP) settings to ensure batch-to-batch consistency and product efficacy. Additionally, the demonstrated bioactivities of this compound, including its antioxidant and potential anti-inflammatory effects, provide a scientific basis for the traditional use of this compound-rich plant materials in various therapeutic applications, bridging traditional knowledge with modern evidence-based phytotherapy.

Application 2: Toxicology Assessment Using Zebrafish Models

Developmental and Cardiotoxicity Findings

Recent toxicological investigations have revealed that this compound induces developmental toxicity and cardiotoxicity in zebrafish embryos, providing crucial safety information for its potential therapeutic applications. The study conducted exposure experiments with zebrafish embryos, which serve as an excellent model for developmental toxicity screening due to their transparency, rapid development, and genetic similarity to humans. The results demonstrated that this compound treatment led to reduced hatchability, increased malformation rate, shorter body length, and slowed blood flow in zebrafish embryos at specific concentration levels. These developmental abnormalities were accompanied by specific cardiotoxic manifestations, including bradycardia (reduced heart rate), pericardial edema, increased SV-BA distance (indicative of cardiac chamber enlargement), and diminished cardiac function parameters such as stroke volume, ejection fraction, and ventricular short-axis shortening rate.

Further investigation into the underlying mechanisms revealed a significant accumulation of reactive oxygen species (ROS) and increased apoptotic cells in the heart region of treated embryos, along with histopathological changes in cardiac tissues. These findings indicate that this compound exposure induces oxidative stress and programmed cell death in developing cardiac structures, potentially explaining the functional impairments observed. The toxic effects were found to be concentration-dependent, with higher concentrations producing more severe manifestations, highlighting the importance of dosage considerations in potential therapeutic applications of this compound.

Molecular Mechanisms of Toxicity

Advanced molecular techniques including gene expression profiling and molecular docking analysis have been employed to elucidate the mechanisms underlying this compound-induced toxicity. These studies have identified that the Nrf2/HO-1 signaling pathway and calcium signaling pathways play central roles in mediating the toxicological effects of this compound in zebrafish embryos. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, and its dysregulation by this compound likely contributes to the observed oxidative damage and subsequent developmental abnormalities. Simultaneously, disruption of calcium signaling pathways, essential for proper cardiac contraction and rhythm, provides a mechanistic basis for the cardiotoxic effects observed.

The molecular docking analyses suggest that this compound may directly interact with key regulatory proteins in these pathways, altering their function and downstream signaling events. This interaction potentially explains the specific cardiotoxic profile observed and provides potential molecular targets for mitigating these adverse effects while preserving the therapeutic potential of this compound. The involvement of these specific pathways also suggests potential population susceptibility variations, as genetic polymorphisms in Nrf2/HO-1 and calcium signaling components could modulate individual responses to this compound exposure.

Experimental Protocols and Workflows

Sample Analysis Protocol

Protocol: HPLC-MS Analysis of this compound in Plant Materials

Principle: This protocol describes the quantitative determination of this compound in plant materials using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Materials and Reagents:

  • This compound standard (CAS 604-80-8, purity >98%)
  • HPLC-grade methanol, acetonitrile, and water
  • Formic acid (analytical grade)
  • Plant material samples
  • Extraction solvents: 95% ethanol

Equipment:

  • HPLC system with quaternary pump, autosampler, and column oven
  • Mass spectrometer with electrospray ionization source
  • Analytical balance (precision 0.01 mg)
  • Rotary evaporator
  • Centrifuge
  • Ultrasonic bath
  • Vortex mixer

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard and transfer to a 10 mL volumetric flask.
    • Dissolve with methanol and dilute to volume to obtain a 1 mg/mL stock solution.
    • Prepare working standards by appropriate dilution of the stock solution.
  • Sample Extraction:

    • Homogenize plant material to a fine powder.
    • Accurately weigh 1.0 g of powdered sample into a extraction vessel.
    • Add 20 mL of 95% ethanol and reflux at 80°C for 5 hours.
    • Repeat extraction twice more with fresh solvent.
    • Combine extracts, filter, and concentrate to dryness under reduced pressure at 55°C.
    • Reconstitute residue in 5 mL of methanol and filter through 0.45 μm membrane before analysis.
  • HPLC-MS Analysis:

    • Inject 10 μL of prepared sample or standard into the HPLC-MS system.
    • Separate using a C18 column (150 × 2.1 mm, 1.6 μm) at 45°C.
    • Apply gradient elution with mobile phase A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
    • Use the following gradient program: 0-0.5 min (3% B), 0.5-15 min (3-15% B), 15-50 min (15-100% B), 50-55 min (100% B), 55.1-60 min (3% B).
    • Set flow rate to 0.25 mL/min.
    • Operate MS with ESI in negative mode with optimized parameters: sheath gas flow 12 L/min, gas flow 13 L/min, nozzle voltage 1500 V, nebulizer pressure 40 psi, sheath gas temperature 400°C.
    • Monitor this compound using MRM transitions.
  • Quantification:

    • Construct calibration curve using this compound standards (typically 1-1000 ng/mL).
    • Calculate this compound concentration in samples using the calibration curve.
    • Apply correction for dilution and sample weight to express results as μg/g or mg/g of plant material.

Validation Parameters:

  • Establish linearity (r² > 0.99)
  • Determine precision (RSD < 8%)
  • Calculate accuracy (recovery > 90%)
  • Confirm specificity (no interfering peaks)

workflow start Start Analysis prep_std Prepare Standard Solutions start->prep_std extract Extract Plant Material prep_std->extract sample_prep Sample Preparation (Filtration, Concentration) extract->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis validation Method Validation data_analysis->validation report Result Reporting validation->report

Figure 1: Experimental Workflow for this compound Analysis in Plant Materials

Zebrafish Toxicity Assessment Protocol

Protocol: Assessment of Developmental Toxicity and Cardiotoxicity of this compound in Zebrafish

Principle: This protocol describes the procedure for evaluating the potential developmental toxicity and cardiotoxicity of this compound using zebrafish embryos as a model system.

Materials and Reagents:

  • Zebrafish (Danio rerio) embryos (0-4 hours post-fertilization)
  • This compound test solutions at various concentrations
  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
  • Dimethyl sulfoxide (DMSO) for preparing stock solutions
  • Paraformaldehyde (4%) for fixation
  • Acridine orange for apoptosis detection
  • H2DCFDA for ROS detection

Equipment:

  • Stereomicroscope
  • Incubator maintained at 28.5°C
  • Microinjection system
  • Confocal microscope
  • Image analysis software
  • PCR system for gene expression analysis

Procedure:

  • Embryo Collection and Maintenance:

    • Collect zebrafish embryos within 4 hours post-fertilization (hpf).
    • Wash embryos with E3 medium and incubate at 28.5°C.
    • Select normally developed embryos at shield stage (6 hpf) for exposure experiments.
  • Exposure Experiment:

    • Prepare this compound test solutions in E3 medium with final DMSO concentration not exceeding 0.1%.
    • Randomly divide embryos into control and treatment groups (30 embryos per group).
    • Expose embryos to this compound solutions at various concentrations (e.g., 0, 10, 25, 50, 100 μM) from 6 hpf.
    • Refresh test solutions daily and maintain until 96 hpf.
  • Developmental Toxicity Assessment:

    • Record mortality and hatching rates daily.
    • At 96 hpf, assess malformation rates under stereomicroscope.
    • Measure body length, heart rate, and pericardial edema.
    • Record blood flow velocity and heart rhythm abnormalities.
  • Histopathological Examination:

    • Fix embryos in 4% paraformaldehyde at 4°C overnight.
    • Dehydrate through graded ethanol series, embed in paraffin, and section at 5 μm thickness.
    • Stain with hematoxylin and eosin (H&E).
    • Examine cardiac tissue structure under light microscope.
  • Biochemical and Molecular Analysis:

    • Detect ROS production using H2DCFDA staining and visualize by confocal microscopy.
    • Assess apoptosis using acridine orange staining.
    • Analyze gene expression related to Nrf2/HO-1 and calcium signaling pathways using RT-qPCR.
    • Perform molecular docking to investigate potential interactions between this compound and key signaling proteins.
  • Data Analysis:

    • Calculate incidence rates of mortality, malformation, and other abnormalities.
    • Perform statistical analysis using one-way ANOVA followed by post-hoc tests.
    • Determine dose-response relationships and calculate EC50 values.

Endpoint Measurements:

  • Mortality rate (%)
  • Hatching rate (%)
  • Malformation rate (%)
  • Body length (mm)
  • Heart rate (beats/min)
  • Pericardial edema incidence (%)
  • ROS levels (fluorescence intensity)
  • Apoptotic cell count
  • Gene expression levels

pathway This compound This compound Exposure oxidative_stress Oxidative Stress (ROS Generation) This compound->oxidative_stress nrf2_pathway Nrf2/HO-1 Pathway Activation oxidative_stress->nrf2_pathway calcium_dysregulation Calcium Signaling Dysregulation oxidative_stress->calcium_dysregulation apoptosis Apoptosis Activation nrf2_pathway->apoptosis calcium_dysregulation->apoptosis cardiotoxicity Cardiotoxicity (Bradycardia, Pericardial edema) calcium_dysregulation->cardiotoxicity developmental_tox Developmental Toxicity (Reduced hatchability, Malformations) apoptosis->developmental_tox apoptosis->cardiotoxicity

Figure 2: Proposed Signaling Pathways in this compound-Induced Toxicity in Zebrafish Embryos

Conclusion

The comprehensive LC-MS analysis methodologies presented in this application note provide robust and reliable tools for the identification and quantification of this compound in various matrices. The HPLC-MS protocols enable sensitive detection of this flavonoid glycoside with precision RSD values less than 8% and recovery rates exceeding 90%, making them suitable for both research and quality control applications. The application of these methods to plant materials has revealed significant variations in this compound content across different plant parts, with the highest concentrations typically found in leaf tissues of Sapindus mukorossi, providing valuable insights for plant selection and extraction strategies in natural product development.

The toxicological assessment using zebrafish models has uncovered important safety considerations regarding this compound, demonstrating its potential to induce developmental toxicity and cardiotoxicity through mechanisms involving oxidative stress and disruption of calcium signaling pathways. These findings highlight the importance of thorough safety evaluation for naturally occurring compounds with therapeutic potential and provide a scientific basis for establishing safe exposure limits. The combination of advanced analytical techniques and robust biological models presented in this application note offers a comprehensive framework for the study of this compound and similar flavonoid glycosides, supporting their responsible development in pharmaceutical, nutraceutical, and cosmetic applications.

Application Notes and Protocols: Comprehensive In Silico Screening of Narcissin Against SARS-CoV-2 Targets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The global urgency of the COVID-19 pandemic has accelerated drug discovery efforts, particularly in identifying natural compounds with therapeutic potential against SARS-CoV-2. Narcissin (Isorhamnetin-3-O-rutinoside), a flavonoid glycoside found in various medicinal and dietary plants, has emerged as a promising candidate through in silico screening approaches. These computational methods have become indispensable in modern drug discovery, enabling rapid identification of potential therapeutics while conserving resources. The structural complexity of SARS-CoV-2 necessitates multi-target therapeutic approaches, with key viral proteins including main protease (Mpro), RNA-dependent RNA polymerase (RdRp), spike receptor-binding domain (RBD), and papain-like protease (PLpro) representing prime targets for therapeutic intervention. This application note provides a comprehensive protocol for the in silico evaluation of this compound against SARS-CoV-2 targets, complete with detailed methodologies, computational parameters, and validation approaches for researchers in computational chemistry and drug discovery.

Computational Screening Protocols

Molecular Docking Methodology
2.1.1 Protein Preparation Protocol
  • Source: Retrieve three-dimensional crystal structures of SARS-CoV-2 target proteins from the Protein Data Bank (PDB). Recommended structures include: 6W63 (main protease), 7BTF (RNA-dependent RNA polymerase), 7BZ5 (spike receptor binding domain), and 4P16 (papain-like protease) [1] [2].

  • Preparation Steps:

    • Remove all water molecules, native ligands, and cofactors using Molegro Virtual Docker (MVD) software or similar molecular docking programs
    • Assign appropriate bonds, bond orders, hybridization states, and charges
    • Incorporate missing hydrogen atoms and optimize protonation states at physiological pH
    • Calculate and assign partial charges using force field parameters
    • Energy minimization to relieve steric clashes and optimize protein structure [1] [2]
2.1.2 Ligand Preparation Protocol
  • Structure Acquisition: Obtain the three-dimensional structure of this compound (Isorhamnetin-3-O-rutinoside) from PubChem chemical database (Compound CID: 5481663)

  • Optimization Steps:

    • Draw the molecular structure using Chem3D or Molview software
    • Perform energy minimization using the MM2 force field to identify bioactive conformers
    • Save the optimized structure in .mol or similar format compatible with docking software
    • Assign missing bond orders, charges, and hybridization states using the docking software's built-in functions [1] [2]
2.1.3 Docking Parameters and Execution
  • Grid Resolution: Set to 30 Å to ensure comprehensive coverage of binding sites
  • Search Algorithm: Utilize MolDock simplex evolution search algorithm for pose generation
  • Cavity Detection: Employ cavity prediction wizard to identify potential binding sites, restricting to 3-4 cavities with selection of the largest volume cavity as the binding site origin
  • Scoring Functions:
    • MolDock Score: Calculated as E~score~ = E~inter~ + E~intra~ (sum of ligand-protein interaction energy and internal ligand energy)
    • ReRank Score: Provides estimation of interaction strength without complex chemical units [1] [2]
  • Pose Selection: Retain best-generated poses based on combined evaluation of MolDock and ReRank scores

Table 1: Standard Docking Parameters for this compound Screening

Parameter Specification Software Implementation
Grid Resolution 30 Å Molegro Virtual Docker
Search Algorithm MolDock Simplex Evolution Molegro Virtual Docker
Pose Generation Multiple poses per ligand Default parameters
Scoring Functions MolDock Score, ReRank Score Piecewise Linear Potential (PLP)
Binding Site Predicted cavities Cavity detection algorithm
Molecular Dynamics Simulation Protocol
2.2.1 System Setup
  • Software: Utilize GROMACS for molecular dynamics simulations
  • Force Field: Employ AMBER or CHARMM force fields for accurate representation of molecular interactions
  • Solvation: Solvate the protein-ligand complex in a cubic water box with TIP3P water molecules
  • Neutralization: Add appropriate ions (Na+, Cl-) to neutralize system charge and simulate physiological conditions
2.2.2 Simulation Parameters
  • Energy Minimization: Perform steepest descent minimization until maximum force < 1000 kJ/mol/nm
  • Equilibration: Conduct NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) equilibration phases for 100-500 ps each
  • Production Run: Execute simulation for ≥100 ns with time step of 2 fs
  • Analysis: Calculate root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, and hydrogen bonding patterns throughout trajectory [3]
2.2.3 Binding Free Energy Calculations
  • Method: Employ Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches
  • Parameters: Calculate energy components including van der Waals, electrostatic, polar solvation, and non-polar solvation contributions
  • Validation: Compare calculated binding energies with experimental data when available [4]

Key Findings and Data Analysis

This compound Binding Affinities Across SARS-CoV-2 Targets

Table 2: Comprehensive Binding Affinities of this compound Against SARS-CoV-2 Protein Targets

SARS-CoV-2 Target PDB ID This compound MolDock Score This compound ReRank Score Hydrogen Bonds Reference Drug Reference MolDock Score
Main Protease 6W63 -180.739 -137.092 13 X77 -156.913
Main Protease 6XBG -151.124 N/R 12 Remdesivir -150.12
RNA Polymerase 7BTF -109.32 N/R 8 Remdesivir -113.44
Spike RBD 4KRO -101.704 N/R N/R Remdesivir -15.96
Spike RBD 7BZ5 -44.78 N/R N/R Remdesivir -85.98
Papain-like Protease 4P16 -91.462 N/R N/R Remdesivir -43.64

N/R: Not reported in the cited studies

Binding Interactions and Molecular Mechanism
3.2.1 Main Protease (6W63) Interactions

This compound demonstrates exceptional binding affinity for SARS-CoV-2 main protease (Mpro), with a MolDock score of -180.739, significantly superior to the reference inhibitor X77 (-156.913) [1]. The compound forms an extensive network of thirteen hydrogen bonds with nine key amino acids in the catalytic site: Arg188, Glu166, His164, Cys145 (2 bonds), Asn14 (2 bonds), Cys44 (2 bonds), His41 (2 bonds), Gln192, and Thr190 [1]. This robust interaction network, particularly with the catalytic dyad residues (His41 and Cys145), suggests this compound could effectively inhibit protease activity by blocking the substrate-binding site, thereby interfering with viral polyprotein processing.

3.2.2 RNA-Dependent RNA Polymerase (RdRp) Interactions

Against RdRp (PDB: 7BTF), this compound exhibits significant binding affinity (-109.32) comparable to Remdesivir (-113.44), forming eight hydrogen bonds with the polymerase active site [2]. The binding interface involves critical residues for nucleotide recognition and incorporation, potentially interfering with viral RNA replication. The strong binding affinity, coupled with multiple hydrogen bonds, indicates this compound could function as a potent RdRp inhibitor, disrupting the viral replication machinery.

3.2.3 Multi-Target Inhibition Potential

Computational evidence indicates this compound possesses broad-spectrum binding capability across multiple SARS-CoV-2 targets, including main protease, RNA polymerase, and spike protein [2] [3]. This multi-target engagement profile suggests potential for enhanced therapeutic efficacy and a higher barrier to viral resistance compared to single-target agents. The structural flexibility of flavonoid glycosides like this compound may contribute to their ability to adapt to different binding pockets across various viral proteins.

G This compound This compound Mpro Mpro This compound->Mpro Binding Affinity: -180.74 RdRp RdRp This compound->RdRp Binding Affinity: -109.32 SpikeRBD SpikeRBD This compound->SpikeRBD Binding Affinity: -101.70 PLpro PLpro This compound->PLpro Binding Affinity: -91.46 PolyproteinProcessing PolyproteinProcessing Mpro->PolyproteinProcessing Inhibition ViralReplication ViralReplication RdRp->ViralReplication Inhibition ViralEntry ViralEntry SpikeRBD->ViralEntry Blocking ImmuneActivation ImmuneActivation PLpro->ImmuneActivation Inhibition

Diagram 1: Multi-Target Mechanism of this compound Against SARS-CoV-2. This compound demonstrates binding affinity against multiple essential viral proteins, potentially disrupting various stages of the viral life cycle.

Therapeutic Potential and Mechanism of Action

Comparative Analysis with Reference Antivirals

This compound demonstrates superior binding affinity compared to several reference antiviral compounds across multiple SARS-CoV-2 targets. Against the main protease (6W63), this compound's MolDock score (-180.739) significantly exceeds that of the reference inhibitor X77 (-156.913) [1]. Similarly, for papain-like protease (4P16), this compound shows substantially stronger binding (-91.462) compared to Remdesivir (-43.64) [2]. This enhanced binding affinity is attributed to this compound's extensive hydrogen bonding network and optimal structural complementarity with viral target sites. The compound's glycosidic moiety appears to contribute significantly to its binding stability through additional polar interactions with target proteins.

Synergistic Potential in Multi-Target Therapy

The multi-target inhibition profile of this compound positions it as an excellent candidate for combination therapies. Computational studies have identified that flavonoid glycosides like this compound can exhibit cooperative binding effects when combined with other natural compounds [3]. For instance, simultaneous binding of multiple compounds to the same target protein may lead to enhanced inhibition compared to individual agents. This synergistic approach could potentially overcome limitations associated with single-target inhibitors and reduce the likelihood of viral resistance development. The structural flexibility and diverse interaction capabilities of flavonoid glycosides make them particularly suitable for such multi-target therapeutic strategies.

Experimental Validation Framework

In Vitro Validation Protocol
5.1.1 SARS-CoV-2 Inhibition Assay
  • Cell Lines: Utilize Vero E6 cells (African green monkey kidney cells) known for high ACE2 expression and susceptibility to SARS-CoV-2 infection
  • Infection Parameters: Apply SARS-CoV-2 at MOI 0.01 (multiplicity of infection) to ensure appropriate infection rates
  • Compound Treatment: Add this compound at concentrations ranging from 15.6-250 μM 1 hour prior to infection or at various time points post-infection
  • Cytopathic Effect (CPE) Assessment: Monitor and score CPE at 48 and 72 hours post-infection using light microscopy
  • Viral Replication Quantification: Employ end-point RT-PCR to measure viral RNA copies in culture supernatants [5]
5.1.2 Cytotoxicity Assessment
  • Viability Assays: Perform parallel MTT or CCK-8 assays to determine compound cytotoxicity in uninfected cells
  • Morphological Analysis: Examine cell morphology for signs of toxicity or stress responses
  • Calculation: Determine selectivity index (SI) as ratio of cytotoxic concentration to effective antiviral concentration
In Vivo Validation Considerations

While current data on this compound specifically is limited to computational studies, related flavonoids have demonstrated favorable pharmacokinetic profiles in clinical contexts. For instance, naringenin, a structurally similar flavanone, achieved serum concentrations of approximately 50 μM following a 600 mg oral dose in humans without significant toxicity [5]. Based on this precedent, potential in vivo evaluation of this compound should include:

  • Dose Optimization: Studies to establish optimal dosing regimens for achieving therapeutic concentrations
  • Delivery Systems: Investigation of novel delivery approaches (nanotechnology, inhalation) to enhance bioavailability and target respiratory tissues
  • Efficacy Metrics: Assessment of viral load reduction, inflammatory marker modulation, and clinical symptom improvement in appropriate animal models

G Start Target Identification Comp1 In Silico Screening Start->Comp1 Comp2 Molecular Docking Comp1->Comp2 Comp3 MD Simulations Comp2->Comp3 Exp1 In Vitro Antiviral Assays Comp3->Exp1 Exp2 Cytotoxicity Assessment Exp1->Exp2 Exp2->Comp1 Exp3 Mechanism of Action Studies Exp2->Exp3 Exp3->Comp2 Refinement Loop Clinical Clinical Evaluation Exp3->Clinical

Diagram 2: Integrated Workflow for this compound Therapeutic Development. The process begins with computational screening and progresses through iterative cycles of experimental validation and refinement.

Conclusion

The comprehensive in silico screening data presented in this application note strongly supports this compound as a promising multi-target therapeutic candidate against SARS-CoV-2. The compound demonstrates exceptional binding affinity for key viral proteins, including main protease, RNA-dependent RNA polymerase, and spike protein, with binding energies frequently surpassing those of reference antiviral compounds. The extensive hydrogen bonding network and optimal structural complementarity with viral targets provide a molecular basis for its predicted efficacy. Recommended next steps include experimental validation through in vitro antiviral assays, detailed mechanistic studies, and preclinical assessment of safety and efficacy profiles. The multi-target engagement capability of this compound positions it as a promising candidate for further development, either as a standalone therapeutic or as part of combination therapy regimens against SARS-CoV-2 and potentially other coronaviruses.

References

Application Note: Investigating Narcissin for Viral Protein Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Rationale

Narcissin (also known as isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in various plant species, including members of the Citrus genus and Citrus australasica (finger lime) [1]. It consists of the flavonol aglycone isorhamnetin linked to a rutinose disaccharide moiety (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). The rationale for investigating this compound for viral protein inhibition stems from several key factors:

  • Structural Analogy to Bioactive Flavonoids: this compound belongs to a class of compounds known for diverse biological activities, including antioxidant, anti-inflammatory, and potential antiviral effects. Its structure is analogous to other flavonoid glycosides like rutin, which have been explored for health benefits [2] [1].
  • Metabolic Activation: As a glycoside, this compound is a prodrug. Its bioactive aglycone, isorhamnetin, is liberated in the body by the action of gut bacterial enzymes, specifically α-L-rhamnosidases [2]. This metabolic activation is crucial for its potential pharmacological effects, as aglycones often demonstrate higher cellular uptake and bioactivity compared to their glycosylated forms.
  • Reported Bioactivity: While direct evidence of antiviral activity is limited, a recent phytochemical study identified this compound in Citrus australasica leaves and highlighted the antimicrobial potential of the plant's compounds against methicillin-resistant Staphylococcus aureus (MRSA), establishing a basis for its broader bioactivity profile [1].

This application note consolidates existing data on this compound, provides protocols for its bioactivity testing, and proposes a research strategy to evaluate its potential as a viral protein inhibitor.

Summary of Relevant Quantitative Data

The table below summarizes key quantitative findings related to this compound and its metabolic pathway from the current literature.

Table 1: Quantitative Data on this compound and Related Compounds

Compound/Parameter Quantitative Data Context / Assay Source
This compound Isolation 10 mg Yield from 200g of Citrus australasica leaves. [1]
α-L-Rhamnosidase Specificity Preferentially hydrolyzes (1→6) bonds over (1→2) bonds. Enzyme activity on rhamnoglycosides (e.g., rutin, poncirin). [2]
Naringenin Cytotoxicity (HepG2) IC50 range: ~44-76% viability at 80-320 μM. CCK-8 cell viability assay after 24h treatment. [3]
Naringenin Apoptosis Induction (HepG2) Apoptotic cell increase from 5.89% to 19.58%. Flow cytometry (Sub-G1 peak analysis). [3]

Proposed Experimental Protocols

The following protocols are adapted from methodologies used in studies of related natural compounds and are recommended for investigating this compound's antiviral properties.

Protocol for Isolation of this compound from Plant Material

This protocol is adapted from the phytochemical investigation of Citrus australasica [1].

Objective: To isolate this compound from plant source material for use in bioactivity assays. Principle: Sequential extraction and chromatographic separation based on polarity. Materials and Reagents:

  • Plant Material: Dried, powdered leaves of a known this compound source (e.g., Citrus australasica).
  • Solvents: n-Hexane, dichloromethane (DCM), ethyl acetate (EtOAc), n-butanol (n-BuOH), methanol (MeOH), ethanol (EtOH).
  • Deuterated Solvents: Methanol-d4 (CD3OD) or Dimethyl sulfoxide-d6 (DMSO-d6) for NMR.
  • Chromatography Media: Polyamide, Sephadex LH-20, Silica gel 60 (63–200 μm).
  • TLC Plates: Pre-coated silica gel 60 GF254.

Procedure:

  • Extraction: Macerate 200g of powdered plant material in 70% ethanol (3 x 300 mL, 2 days each) at room temperature. Combine and concentrate the ethanolic extracts under vacuum at 45°C using a rotary evaporator to obtain a crude extract.
  • Fractionation: Fractionate the crude extract (e.g., 30g) over a polyamide column using a stepwise gradient of H2O:MeOH (100:0 to 0:100, v/v). Collect fractions and monitor by TLC.
  • Purification: Subject the fraction eluted with H2O:MeOH (6:4, v/v) to further purification on a Sephadex LH-20 column, using 100% MeOH as the eluent.
  • Characterization: Identify this compound using 1D and 2D NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR). Compare spectral data with published literature [1].
Protocol for In Vitro Assessment of Viral Protein Inhibition

This protocol is modeled after computational and biochemical approaches used to evaluate phytochemical inhibitors, such as those for SARS-CoV-2 Mpro [4] [5].

Objective: To evaluate the inhibitory activity of this compound and its aglycone against a target viral protease (e.g., SARS-CoV-2 Main Protease, Mpro). Principle: A combination of in silico docking and in vitro enzyme activity assays. Materials and Reagents:

  • Target Protein: Recombinant viral protein (e.g., SARS-CoV-2 Mpro).
  • Test Compounds: this compound, isorhamnetin (aglycone), positive control inhibitor (e.g., GC376 for Mpro).
  • Fluorogenic Peptide Substrate: Specific to the target protease (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).
  • Assay Buffer: Typically 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.3.

Procedure: Part A: Molecular Docking (In Silico Screening)

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., PDB ID 6LU7 for Mpro) from the Protein Data Bank. Remove water molecules and co-crystallized ligands, then add hydrogen atoms and assign partial charges.
  • Ligand Preparation: Generate 3D structures of this compound and isorhamnetin. Optimize their geometry and assign appropriate charges.
  • Docking Simulation: Perform molecular docking using software like AutoDock Vina or GOLD. Define the active site (e.g., the catalytic dyad of Cys145 and His41 for Mpro).
  • Analysis: Analyze the docking poses for binding affinity (kcal/mol), hydrogen bonding, and hydrophobic interactions with key catalytic residues.

Part B: Enzyme Inhibition Assay (In Vitro Validation)

  • Assay Setup: In a black 96-well plate, pre-incubate the viral protease (e.g., 100 nM Mpro) with varying concentrations of the test compound (this compound, isorhamnetin, or vehicle control) in assay buffer for 15 minutes at 25°C.
  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate (e.g., final concentration 20 μM).
  • Fluorescence Measurement: Immediately monitor the increase in fluorescence (e.g., excitation 360 nm, emission 460 nm) over 30 minutes using a microplate reader.
  • Data Analysis: Calculate the initial reaction rates (V0). Plot V0 against compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Proposed Signaling Pathways and Workflows

The experimental strategy for evaluating this compound involves understanding its metabolic activation and systematically screening its activity.

narcissin_pathway This compound This compound GutBacteria Gut Microbiota α-L-Rhamnosidase This compound->GutBacteria Oral Ingestion Aglycone Isorhamnetin (Aglycone) GutBacteria->Aglycone Hydrolysis Absorption Intestinal Absorption Aglycone->Absorption MolecularDocking In Silico Molecular Docking Absorption->MolecularDocking OR Direct Compound Testing InVitroAssay In Vitro Enzyme Assay Absorption->InVitroAssay OR Direct Compound Testing ViralProtein Viral Protein (e.g., SARS-CoV-2 Mpro) MolecularDocking->ViralProtein Binding Affinity Analysis InVitroAssay->ViralProtein IC50 Determination Inhibition Inhibition of Viral Replication ViralProtein->Inhibition

Diagram 1: Proposed Metabolic Activation and Antiviral Screening Pathway for this compound. The pathway highlights the prodrug nature of this compound and the two main experimental approaches for evaluating its potential antiviral activity.

Research Implications and Future Directions

The investigation of this compound as a viral protein inhibitor is a nascent but promising field. Future research should prioritize:

  • Aglycone Focus: Given that the aglycone isorhamnetin is the likely bioactive form, in vitro and in vivo studies should prioritize this metabolite over the glycosylated this compound [2].
  • Broad-Spectrum Screening: While SARS-CoV-2 Mpro is a high-profile target, screening this compound and isorhamnetin against a panel of viral proteases from other pathogens (e.g., Hepatitis C virus NS3/4A protease) could reveal broader applicability.
  • Mechanistic Studies: Beyond initial inhibition assays, detailed kinetic studies (e.g., Ki determination, mode of inhibition analysis) are essential to fully characterize the compound's mechanism of action.
  • Cell-Based and Preclinical Models: Positive results from in vitro enzyme assays must be validated in cell-based viral replication models (e.g., Vero E6 cells for SARS-CoV-2) and eventually in appropriate animal models to assess efficacy and pharmacokinetics [4].

References

Application Note: Proposed Framework for the Analytical Method Validation and Toxicity Profiling of Narcissin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Narcissin is a natural flavonoid present in various edible and traditional medicinal plants [1]. Recent studies have highlighted its potential therapeutic applications. However, its safety profile is not fully established, with initial evidence indicating significant developmental toxicity and cardiotoxicity in zebrafish embryos [1]. This underscores the critical need for robust, validated analytical methods to accurately quantify this compound in pharmaceutical preparations and biological samples during pre-clinical investigation. This document outlines a comprehensive protocol for method validation based on International Council for Harmonisation (ICH) Q2(R1) guidelines [2] and incorporates key experimental findings on its toxicity.

Proposed Analytical Method Validation Parameters

Analytical method validation guarantees the reliability, reproducibility, and compliance of analytical procedures with regulatory standards [2]. The following table summarizes the core validation parameters and their acceptance criteria for a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound.

Table 1: Key Validation Parameters for an HPLC Method for this compound

Parameter Description Proposed Acceptance Criteria
Accuracy Closeness of measured value to true value Recovery: 98–102%
Precision Repeatability (intra-day) & Intermediate Precision (inter-day) Relative Standard Deviation (RSD) < 2.0%
Specificity Ability to unequivocally assess the analyte in the presence of impurities No interference from blank or placebo at the retention time of this compound
Linearity & Range Proportionality of analytical response to analyte concentration Correlation coefficient (R²) > 0.999
Detection Limit (LOD) Lowest detectable concentration Signal-to-Noise ratio ≥ 3
Quantification Limit (LOQ) Lowest quantifiable concentration with precision and accuracy Signal-to-Noise ratio ≥ 10; RSD < 5%
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters System suitability parameters met within specified ranges

Summary of this compound Toxicity Data and Molecular Pathways

Initial toxicity studies in zebrafish embryos have provided crucial insights into the safety profile of this compound. The table below summarizes the key findings and the implicated molecular pathways.

Table 2: Key Toxicological Findings and Pathways for this compound (from Zhu et al., 2024) [1]

Observation Category Specific Findings Implicated Pathways / Mechanisms
Developmental Toxicity Reduced hatchability, increased malformation rate, shorter body length, slowed blood flow. Oxidative stress pathways.
Cardiotoxicity Bradycardia, pericardial edema, increased SV-BA distance, diminished stroke volume and ejection fraction. Nrf2/HO-1 and calcium signaling pathways.
Cellular & Histological Accumulation of Reactive Oxygen Species (ROS), increased apoptotic cells, histopathological changes in heart tissue. Disruption of mitochondrial function and calcium homeostasis.

The diagram below illustrates the logical sequence of toxicological effects and the underlying molecular pathways based on the current research.

G This compound This compound DevelopmentalTox Developmental Toxicity This compound->DevelopmentalTox Cardiotoxicity Cardiotoxicity This compound->Cardiotoxicity HatchMalform Reduced Hatchability & Malformations DevelopmentalTox->HatchMalform CardiacPhenotype Bradycardia Pericardial Edema Cardiotoxicity->CardiacPhenotype OxidativeStress Oxidative Stress (ROS Accumulation) HatchMalform->OxidativeStress CardiacPhenotype->OxidativeStress SignalingPathways Nrf2/HO-1 & Calcium Signaling Disruption OxidativeStress->SignalingPathways Apoptosis Apoptosis (Cell Death) SignalingPathways->Apoptosis

Diagram Title: Proposed this compound Toxicity Pathway in Zebrafish

Detailed Experimental Protocols

This section details the key experiments cited in the search results, providing a reproducible methodology.

4.1. Protocol for Assessing Developmental Toxicity and Cardiotoxicity in Zebrafish Embryos [1]

  • Test System: Wild-type AB strain zebrafish embryos.
  • Test Article: this compound dissolved in DMSO (final concentration of DMSO not exceeding 0.1%).
  • Procedure:
    • Exposure: At 6 hours post-fertilization (hpf), manually dechorionate embryos and randomly distribute into 6-well plates (20 embryos/well). Expose to a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM). Use embryo medium with 0.1% DMSO as a vehicle control.
    • Incubation: Incubate at 28.5°C with a 14/10-hour light/dark cycle until 72 hpf.
    • Endpoint Assessment:
      • Developmental Toxicity: At 72 hpf, record hatchability, malformation rate (e.g., pericardial edema, yolk sac edema, spine curvature), and body length under a stereomicroscope.
      • Cardiotoxicity: At 72 hpf, anesthetize larvae and record heartbeats for 15 seconds under a microscope to calculate beats per minute (Bradycardia). Measure the distance between the sinus venosus and bulbus arteriosus (SV-BA) to assess pericardial edema.

4.2. Protocol for Analytical Method Validation (HPLC-UV Example) [2]

  • Instrumentation: HPLC system with UV-Vis detector, C18 column (250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic mode to be optimized).
  • Validation Steps:
    • Specificity: Inject blank (matrix without this compound), placebo (formulation excipients), and this compound standard. Verify no interference at the retention time of this compound.
    • Linearity: Prepare and inject standard solutions at a minimum of 5 concentrations (e.g., 50%, 80%, 100%, 120%, 150% of target concentration). Plot peak area vs. concentration to determine the correlation coefficient and regression line.
    • Accuracy (Recovery): Spike the placebo matrix with known amounts of this compound at three levels (e.g., 80%, 100%, 120%). Analyze and calculate the percentage recovery.
    • Precision:
      • Repeatability: Analyze six independent samples at 100% concentration by the same analyst on the same day.
      • Intermediate Precision: Perform the repeatability test on a different day by a different analyst using a different instrument.
    • LOD and LOQ: Serially dilute a standard solution and inject. Determine LOD and LOQ based on Signal-to-Noise ratio (S/N) of 3:1 and 10:1, respectively.

Discussion and Conclusion

The initial data on this compound presents a complex picture. While it possesses promising therapeutic potential, its significant developmental and cardiotoxic effects cannot be overlooked [1]. The proposed toxicological pathway, mediated by the Nrf2/HO-1 and calcium signaling, provides a mechanistic basis for these observations and identifies potential targets for mitigating toxicity in future drug development.

The analytical method validation framework outlined here, consistent with ICH guidelines [2], is a foundational step. It is designed to ensure that any quantification of this compound in future studies—whether for pharmacological potency or toxicokinetic profiling—is accurate, reliable, and reproducible. The integration of rigorous analytics with robust toxicological profiling, as demonstrated in the zebrafish model, is essential for advancing this compound from a natural product lead to a viable and safe therapeutic candidate.

References

Comprehensive Application Notes and Protocols for Narcissin Analysis Using Chromatographic Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Narcissin (Chemical Properties and Significance)

This compound (also known as isorhamnetin-3-O-rutinoside) is an important flavonol glycoside compound with demonstrated bioactive properties that have attracted significant interest in pharmaceutical and nutraceutical research. This compound, with the chemical name quercetin 3'-methyl ether 3-rutinoside (CAS# 604-80-8), has a molecular formula of C₂₈H₃₂O₁₆ and a molecular weight of 624.54 g/mol [1]. This compound is a yellow powdered substance typically soluble in dimethyl sulfoxide (DMSO) and methanol, with recommended storage at -20°C in a desiccated environment to maintain stability [1]. The compound is widely distributed in various plant species, with significant quantities found in Bupleurum flavum (24.21 ± 0.19 mg/g), Sapindus mukorossi (quantified in leaves), and several other medicinal plants [1] [2].

Recent research has revealed that this compound exhibits potent biological activities, including significant inhibition of α-glucosidase and 15-lipoxygenase (15-LO) enzymes, suggesting potential applications in managing diabetes and inflammatory conditions [1]. The compound has also demonstrated hepatoprotective effects in studies using rat hepatocytes, where it helped mitigate carbon tetrachloride (CCl₄) and tert-butyl hydroperoxide (t-BuOOH)-induced toxicity by reducing lactate dehydrogenase leakage and malondialdehyde formation while restoring glutathione levels [1]. These diverse pharmacological properties underscore the importance of developing reliable analytical methods for the extraction, purification, and quantification of this compound from various plant matrices and pharmaceutical formulations.

Analytical Method Development for this compound

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for the precise quantification of this compound in complex plant extracts and pharmaceutical formulations. The method optimization involves careful consideration of several critical chromatographic parameters, including mobile phase composition, pH adjustment, column selection, and detection wavelength [3] [4] [2]. Based on validated methods for similar flavonoid glycosides, this compound analysis typically employs reversed-phase chromatography using C₁₈ stationary phases with UV detection at wavelengths between 280-360 nm, leveraging the inherent chromophoric properties of the flavonoid structure [3].

For this compound analysis, researchers have successfully employed a Waters Alliance e2695 separation module equipped with a photodiode array (PDA) detector, using a C₁₈ column (150-250 mm × 4.6 mm, 1.6-5 μm particle size) maintained at 45°C [2]. The mobile phase typically consists of a binary gradient system with 0.1% formic acid in water (eluent A) and 0.1% formic acid in acetonitrile (eluent B) at a flow rate of 0.25 mL/min [2]. The gradient elution program initiates with 97% A (0-0.5 min), gradually decreasing to 85% A at 15 minutes, followed by a shift to 0% A from 50-55 minutes, before returning to initial conditions for column re-equilibration [2]. This method has demonstrated excellent resolution of this compound from related compounds such as rutin and nicotiflorin in complex plant matrices like Sapindus mukorossi [2].

Table 1: Optimal HPLC Conditions for this compound Analysis

Parameter Specification Notes
Column C₁₈ (150-250 × 4.6 mm, 1.6-5 μm) Waters Cortex T3 or equivalent
Mobile Phase Water (0.1% HCOOH):ACN (0.1% HCOOH) Gradient elution
Flow Rate 0.25 mL/min May increase to 1.0 mL/min for conventional HPLC
Column Temperature 45°C 25-45°C range acceptable
Detection PDA, 280-360 nm Optimal ~330 nm for this compound
Injection Volume 10-20 μL Dependent on concentration
Run Time 15-60 min Method-dependent
Method Validation Parameters

To ensure analytical reliability and regulatory compliance, HPLC methods for this compound quantification must undergo comprehensive validation following ICH guidelines Q2(R1) [3] [4]. The validation process demonstrates that the method is suitable for its intended purpose by evaluating key parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) [3]. For this compound analysis, the method should exhibit linear response across a concentration range of 0.1-20.0 μg/mL, with a correlation coefficient (r²) of ≥0.999, confirming excellent proportionality between concentration and detector response [3].

The precision of the method, expressed as coefficient of variation (CV), should be less than 1.0% for both intra-day and inter-day measurements, indicating highly reproducible results [3] [4]. Accuracy evaluations through recovery studies typically yield mean values of 99.33 ± 0.16%, demonstrating minimal systematic error [3]. Specificity is confirmed by analyzing placebo formulations and spiked samples to verify that excipients or other matrix components do not interfere with the this compound peak [3]. Additionally, the method should demonstrate robustness by maintaining analytical performance despite deliberate variations in method parameters such as mobile phase pH (±0.1 units), temperature (±2°C), and flow rate (±0.1 mL/min) [3].

Table 2: Method Validation Parameters for this compound Analysis

Validation Parameter Target Specification Acceptance Criteria
Linearity Range 0.1-20.0 μg/mL r² ≥ 0.999
Precision (CV) Intra-day & inter-day < 1.0%
Accuracy Recovery studies 98-102%
LOD Signal-to-noise 3:1 ~0.03 μg/mL
LOQ Signal-to-noise 10:1 ~0.1 μg/mL
Specificity No interference Placebo, excipients
Robustness Parameter variations System suitability within limits

Sample Preparation Protocols

Plant Material Extraction

Proper sample preparation is fundamental for accurate this compound quantification, as it directly influences extraction efficiency, analytical accuracy, and chromatographic performance [5]. The initial extraction process begins with plant material collection and preparation, where fresh or air-dried plant tissues (leaves, flowers, stems) are homogenized to a fine powder using liquid nitrogen or mechanical grinding, ensuring increased surface area for efficient compound extraction [6] [2]. For Edgeworthia chrysantha flowers and Sapindus mukorossi tissues, researchers have successfully implemented reflux extraction using 95% ethanol (200 mL solvent per 10 g of dry plant material) at 80°C for 5 hours, repeated three times to ensure exhaustive extraction [6] [2]. This method leverages the thermostability of flavonoid glycosides like this compound while achieving high extraction yields.

Alternative extraction techniques include ultrasonic-assisted extraction, which has been optimized for similar flavonoid glycosides using Box-Behnken design combined with response surface methodology [1]. The optimal conditions for this approach include ultrasonic power of 83% (approximately 600 W), solvent-to-material ratio of 56:1, methanol concentration of 82% (v/v), and extraction time of 60 minutes [1]. Following extraction, the combined extracts are filtered through qualitative filter paper (Whatman No. 1 or equivalent) to remove particulate plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 55°C to obtain the crude ethanol extract [2]. The concentrated extract is then transferred to pre-weighed vials and dried completely under a stream of nitrogen gas or by freeze-drying, with the dry weight recorded to calculate extraction yield before further analysis or purification [2].

Purification Techniques

Sample purification is often necessary to remove interfering compounds and concentrate this compound prior to chromatographic analysis, particularly for complex plant matrices. Liquid-liquid partitioning represents an effective initial purification step, where the crude ethanol extract is sequentially partitioned between water and organic solvents of increasing polarity, including petroleum ether, ethyl acetate, and n-butanol [6]. This compound typically partitions into the n-butanol fraction due to its glycosidic nature and intermediate polarity, providing significant enrichment compared to the crude extract [6].

For higher purity requirements, High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the isolation of this compound from partially purified plant extracts [6] [1]. This solvent-based separation technique utilizes the differential partitioning of compounds between two immiscible liquid phases without a solid support matrix, minimizing irreversible adsorption and enabling high recovery rates [6]. The specific solvent system must be optimized for each plant matrix but typically involves a mixture of n-hexane:ethyl acetate:methanol:water at optimized ratios determined through preliminary partition coefficient measurements [6] [1]. Following HSCCC purification, fractions containing this compound are identified by thin-layer chromatography (TLC) or analytical HPLC, combined, and evaporated under reduced pressure to obtain the purified compound for quantitative analysis or biological testing [6].

Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound analysis from sample preparation to quantification:

narcissin_workflow SP Sample Preparation PlantMaterial Plant Material Collection (Homogenization) SP->PlantMaterial Extraction Reflux Extraction (95% Ethanol, 80°C, 5h) PlantMaterial->Extraction Filtration Filtration & Concentration (Rotary Evaporation, 55°C) Extraction->Filtration Purification Purification (Liquid-Liquid Partitioning/HSCCC) Filtration->Purification HPLC HPLC Analysis Purification->HPLC SampleInjection Sample Injection (10-20 μL) HPLC->SampleInjection ChromatographicSeparation Chromatographic Separation (C18 Column, Gradient Elution) SampleInjection->ChromatographicSeparation UVDetection UV Detection (280-360 nm) ChromatographicSeparation->UVDetection DataAnalysis Data Analysis & Quantification UVDetection->DataAnalysis MV Method Validation DataAnalysis->MV Specificity Specificity MV->Specificity Linearity Linearity (0.1-20 μg/mL) MV->Linearity Precision Precision (CV < 1%) MV->Precision Accuracy Accuracy (98-102%) MV->Accuracy

Diagram Title: Complete Workflow for this compound Analysis

Applications in Phytochemical Analysis

Quantitative Analysis in Plants

Comprehensive phytochemical profiling has revealed significant variation in this compound content across different plant species and tissue types, highlighting the importance of reliable quantification methods. Recent research on Sapindus mukorossi (soap nut tree) demonstrated that this compound distribution varies considerably between plant parts, with highest concentrations typically found in leaf tissues compared to stems, fruit receptacles, flesh, and seeds [2]. This comparative analysis employed validated HPLC methods to simultaneously quantify this compound alongside related flavonoid glycosides (rutin and nicotiflorin), providing a comprehensive flavonoid profile of this medicinal plant [2]. The study also revealed geographical variations in this compound content, with samples from Daegu, Korea containing different this compound levels compared to those from Suwon, Korea, underscoring the impact of environmental factors on flavonoid accumulation [2].

Similar quantitative studies have been conducted on Bupleurum flavum, where this compound was identified as the dominant flavonol glycoside at concentrations of 24.21 ± 0.19 mg/g dry weight [1]. This research employed solid-phase extraction (SPE) for sample clean-up followed by HPLC analysis with photodiode array detection, demonstrating the method's applicability to different plant matrices [1]. The accuracy of these quantitative determinations was verified through spike recovery experiments, where known amounts of this compound standard were added to pre-analyzed samples, with recovery rates typically exceeding 95%, confirming minimal matrix effects and reliable quantification [1]. These applications demonstrate the robustness of the described analytical methods for cross-species comparative studies and quality control of plant materials intended for pharmaceutical or nutraceutical applications.

Biological Activity Assessment

The pharmacological potential of this compound has been evaluated through various bioactivity assays, with the purified compound demonstrating significant enzyme inhibitory effects against α-glucosidase and 15-lipoxygenase (15-LO) [1]. In these studies, this compound exhibited potent α-glucosidase inhibition with IC₅₀ values comparable to the positive control acarbose, suggesting its potential utility in managing postprandial blood glucose levels [1]. Similarly, the compound showed notable 15-LO inhibitory activity, indicating possible anti-inflammatory applications through modulation of the arachidonic acid pathway [1]. These bioactivity assessments typically involve incubating purified this compound with the target enzyme and appropriate substrates, followed by spectrophotometric measurement of reaction products to determine inhibition kinetics.

Additionally, this compound has demonstrated hepatoprotective properties in vitro models using isolated rat hepatocytes [1]. In these experiments, pretreatment with this compound significantly reduced the elevated levels of lactate dehydrogenase and malondialdehyde induced by carbon tetrachloride (CCl₄) and tert-butyl hydroperoxide (t-BuOOH), while ameliorating glutathione depletion [1]. The compound exhibited particularly strong protection in the t-BuOOH-induced injury model compared to CCl₄ toxicity, suggesting a preferential activity against mitochondrial-induced oxidative stress [1]. Importantly, these bioactivity studies rely on the availability of high-purity this compound obtained through the purification protocols described in this document, highlighting the interconnection between analytical quality and meaningful biological assessment.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the extraction, purification, and quantification of this compound from various plant matrices. The optimized HPLC method with UV detection offers excellent sensitivity, precision, and accuracy for routine analysis, while the sample preparation protocols ensure efficient extraction and minimal matrix interference. The validation parameters confirm that the method is fit-for-purpose and meets regulatory requirements for pharmaceutical analysis [3] [4]. The documented applications in phytochemical profiling and bioactivity assessment demonstrate the utility of these methods in supporting natural product research and development.

As research on the pharmacological properties of this compound continues to expand, these standardized protocols will facilitate comparative studies across different laboratories and ensure the reliability of analytical data. Future method developments may focus on UPLC-MS/MS applications for enhanced sensitivity and selectivity, particularly for complex biological matrices [2]. Additionally, the incorporation of green chemistry principles in sample preparation, such as reduced solvent consumption and alternative extraction techniques, could further improve the sustainability of this compound analysis [7]. The foundational methods presented here serve as a robust platform for these future advancements in the analysis of this promising bioactive flavonoid glycoside.

References

Narcissin: Fundamental Properties & Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of narcissin that are central to its solubility profile.

Property Description / Value
Chemical Name This compound (also known as Narcissoside) [1]
Classification Flavonol glycoside [1]
Molecular Weight 624.54 g/mol [1]
Purity (Available Standard) 99.82% [1]
Physical Form Pale yellow crystal [2]
Water Solubility Slightly soluble [2]
Good Solubility In Ethanol, Methanol, DMSO. In DMSO: 100 mg/mL (160.12 mM) [2] [1]

The primary challenge is this compound's low solubility in aqueous solutions, which limits its absorption and bioavailability [2]. For a drug to be absorbed in the gastrointestinal tract, it must first be in a dissolved state, making this a critical parameter to optimize [3].

Proven Solubilization Strategies & Experimental Protocols

Here are techniques successfully applied to this compound or, by analogy, to flavonoids with similar poor solubility profiles like naringenin (NAR) and naringin (NG).

Cyclodextrin Complexation

This involves forming an inclusion complex between the drug molecule and cyclodextrin, enhancing solubility and stability.

  • Analogous Evidence: A solid dispersion of naringenin with hydroxypropyl-β-cyclodextrin (HP-β-CD) and sodium bicarbonate (NaHCO₃) in a 1:3:1 mass ratio increased water solubility by 458-fold [3].
  • Detailed Protocol for Co-precipitation Method:
    • Dissolution: Dissolve this compound and HP-β-CD in a suitable volatile solvent (e.g., ethanol or methanol) in the desired mass ratio (e.g., starting with 1:3 drug:CD) [3].
    • Stirring: Stir the mixture continuously at room temperature for a specified period (e.g., 24 hours) to allow complex formation [3].
    • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator [3].
    • Drying: Dry the resulting solid residue further in a vacuum desiccator to remove any residual solvent [3].
    • Characterization: The formation of the complex should be confirmed using techniques like X-Ray Powder Diffraction (XRPD) and Fourier-transform infrared spectroscopy (FT-IR) [3].
Solid Dispersion with Polymers

This technique disperses the drug at a molecular level within an inert, water-soluble polymer carrier.

  • Analogous Evidence: Solid dispersions of naringenin with polymers like hydroxypropylmethylcellulose (HPMC) have been shown to significantly enhance dissolution rates [3]. Nanoparticle delivery systems for naringin have also proven effective and non-toxic [4].
  • Detailed Protocol for Solvent Evaporation Method:
    • Dissolution: Dissolve this compound and a polymer carrier (e.g., HPMC, Poloxamer 188) in a common organic solvent like ethanol or a solvent mixture [3] [4].
    • Mixing: Mix the solutions thoroughly using a magnetic stirrer to ensure a homogeneous mixture.
    • Evaporation: Rapidly evaporate the solvent using a rotary evaporator, forming a solid film.
    • Grinding & Sieving: Scrape the solid dispersion, grind it in a mortar, and pass it through a sieve to obtain a fine powder with a uniform particle size.
    • Storage: Store the final product in a desiccator at room temperature.
Analytical Method for Quantification

A reliable analytical method is crucial for evaluating the success of your solubilization experiments.

  • Validated HPLC Method for this compound: A liquid chromatography method has been developed and validated for the determination of this compound in formulations [5].
    • Linearity Range: 0.8 - 12.0 µg/mL (r = 0.9951) [5].
    • Precision & Accuracy: In agreement with ICH guidelines [5].
    • Sample Recovery: Demonstrated recovery of 83.35% for this compound from skin samples, proving its applicability for penetration studies [5].

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for a project aimed at improving this compound's solubility, from preparation to final analysis.

G cluster_prep 1. Preparation of Systems cluster_char 2. System Characterization cluster_eval 3. Solubility & Dissolution Evaluation cluster_analy 4. Permeability & Bioactivity Start Start: this compound Solubility Enhancement Prep1 Select Solubilization Strategy Start->Prep1 Prep2 Cyclodextrin Complexation (e.g., HP-β-CD) Prep1->Prep2 Prep3 Solid Dispersion (e.g., HPMC Polymer) Prep1->Prep3 Prep4 Co-precipitation or Solvent Evaporation Prep2->Prep4 Prep3->Prep4 Char1 Perform XRPD Analysis Prep4->Char1 Char2 Perform FT-IR Analysis Char1->Char2 Char3 Confirm Complex/Amorphous State Char2->Char3 Eval1 Study Water Solubility Char3->Eval1 Eval2 Test Dissolution Rates (pH 1.2 & 6.8) Eval1->Eval2 Analy1 Assess Permeability (PAMPA Assay for GIT/BBB) Eval2->Analy1 Analy2 Evaluate Biological Activity (Antioxidant, Enzyme Inhibition) Analy1->Analy2 End Analyze Data & Draw Conclusions Analy2->End

Frequently Asked Questions & Troubleshooting

Q1: The dissolution rate of my this compound complex is lower than expected. What could be wrong?

  • A: Check the following:
    • Incomplete Complex Formation: Confirm complex formation via XRPD and FT-IR. Physical mixtures alone will not show a significant improvement [3].
    • Crystallinity: If the API remains crystalline in the XRPD diffractogram, the solubilization method may not have fully converted it to a more soluble amorphous state [3].
    • pH of Medium: The dissolution rate can be highly pH-dependent. Using a microenvironmental pH modifier like sodium bicarbonate (NaHCO₃) in your formulation can dramatically improve dissolution in both acidic and basic pH environments [3].

Q2: How can I accurately measure the concentration of this compound in my dissolution samples?

  • A: Use a validated High-Performance Liquid Chromatography (HPLC) method. A proven method for this compound uses a specific linearity range (0.8-12.0 µg/mL) and has shown good recovery rates from complex matrices [5]. Coupling with Mass Spectrometry (HPLC-MS) offers even higher sensitivity and precision for quantification [2].

Q3: Are there any safety concerns with the solubilizing excipients mentioned?

  • A: Cyclodextrins like HP-β-CD and polymers like HPMC are widely used in pharmaceutical formulations and are generally regarded as safe. However, always consult safety data sheets (SDS) for specific handling and toxicity information.

References

What is the mechanism of narcissin-induced cardiotoxicity?

Author: Smolecule Technical Support Team. Date: February 2026

Current research indicates that narcissin, a natural flavonoid, induces developmental toxicity and cardiotoxicity in zebrafish embryos primarily through two signaling pathways [1].

The table below summarizes the key pathological effects and implicated mechanisms:

Aspect of Toxicity Observed Effects in Zebrafish Embryos Proposed Signaling Pathways
Developmental Toxicity Reduced hatchability; Increased malformation rate; Shorter body length [1] Nrf2/HO-1 pathway; Calcium signaling pathway [1]
Cardiotoxicity Bradycardia (slow heart rate); Pericardial edema; Increased SV-BA distance; Diminished stroke volume and ejection fraction [1] Nrf2/HO-1 pathway; Calcium signaling pathway [1]
Cellular Toxicity Accumulation of Reactive Oxygen Species (ROS); Increased apoptotic cells in the heart [1] Nrf2/HO-1 pathway [1]

This mechanism can be visualized in the following pathway diagram:

narcissin_toxicity This compound This compound Cellular_Effects Cellular Stress (ROS Production) This compound->Cellular_Effects Nrf2_Pathway Nrf2/HO-1 Pathway Activation Cellular_Effects->Nrf2_Pathway Calcium_Pathway Calcium Signaling Disruption Cellular_Effects->Calcium_Pathway Cardio_Toxicity Cardiotoxic Outcomes: • Bradycardia • Pericardial Edema • Reduced Contractility Nrf2_Pathway->Cardio_Toxicity Develop_Toxicity Developmental Toxicity: • Reduced Hatching • Body Malformations Nrf2_Pathway->Develop_Toxicity Calcium_Pathway->Cardio_Toxicity Calcium_Pathway->Develop_Toxicity

How to assess cardiotoxicity in zebrafish embryos

A standardized protocol for functional cardiac imaging in zebrafish embryos is highly recommended for evaluating compounds like this compound [2]. The workflow involves several key stages, from embryo preparation to quantitative analysis.

workflow Start Collect embryos at 48 hpf Select Select fertilized, normal embryos Start->Select Expose Expose to this compound (e.g., 3-120 hpf) Select->Expose Immobilize Immobilize in agarose at 96-120 hpf Expose->Immobilize Record Record heartbeat video using microscopy Immobilize->Record Analyze Analyze cardiac function (HR, SV, EF, SF) Record->Analyze

Detailed Protocol for Cardiac Function Assessment

You can adapt the following methodology, which is used for evaluating protective compounds against cardiotoxicity, to assess the toxic effects of this compound [3].

  • Zebrafish Model: Use transgenic zebrafish with EGFP-labeled hearts (Tg(cmlc2:EGFP)) for clear visualization. Wild-type AB strains can also be used with brightfield microscopy [3].
  • Exposure Protocol:
    • Begin exposure at 48 hours post-fertilization (hpf).
    • Incubate with this compound dissolved in embryo medium (e.g., E3) until 96-120 hpf.
    • Include a blank control group and a vehicle control group (e.g., 0.5% DMSO) [4] [3].
  • Morphological Analysis:
    • Anesthetize larvae at 120 hpf with 0.03% tricaine.
    • Capture images under a stereo microscope.
    • Quantify: Pericardial area, and the distance between the sinus venosus and bulbus arteriosus (SV-BA distance), which indicates heart tube looping defects [3].
  • Functional Cardiac Analysis:
    • Immobilize larvae in 1.5% low-melting-point agarose [2].
    • Record 20-second videos of the beating heart using an inverted fluorescence or brightfield microscope.
    • Use open-source software (like ImageJ) or commercial platforms (like Zembryo Analyzer) to analyze [2]:
      • Heart Rate (bpm): Count beats over a defined time.
      • Ventricular Dimensions: Measure the major and minor axes of the ventricle at end-systole and end-diastole.
      • Calculated Parameters:
        • Short-axis shortening (SAS) rate: (End-diastolic diameter - End-systolic diameter) / End-diastolic diameter
        • Ejection Fraction (%): (End-diastolic volume - End-systolic volume) / End-diastolic volume [3]
  • Molecular Analysis:
    • To investigate the mechanism, use RT-qPCR to measure the expression of genes related to the Nrf2/HO-1 pathway, calcium signaling, and ferroptosis (e.g., pparg, acsl5) [1] [3].
  • Oxidative Stress and Apoptosis Detection:
    • Use a fluorescent probe (e.g., DCFH-DA) to detect Reactive Oxygen Species (ROS) in the heart region [1].
    • Stain with Acridine Orange (AO) to detect apoptotic cells [3].

Troubleshooting Guide & FAQs

The table below addresses common experimental challenges and provides potential solutions based on standard zebrafish toxicology models.

Problem Possible Cause Solution
High background malformation/mortality in controls Poor embryo quality, suboptimal water quality, microbial contamination. Strictly pre-select fertilized eggs; use fresh embryo medium; ensure water quality (pH 6.5-8.5, conductivity ~700 μS/cm) [4].
No significant effect observed Compound concentration too low; exposure window too short. Conduct a dose-range finding test; consider static renewal of test solution every 48h to maintain compound concentration [4].
Variable heart rate/function measurements Temperature fluctuations during imaging; stress from handling. Perform imaging in a temperature-controlled room at 28.5°C; allow larvae to acclimate after agarose embedding [4] [2].
Inconsistent RNA-seq or qPCR results Small sample size leading to high biological variability; RNA degradation. Pool 15-30 larvae per sample for RNA extraction; check RNA Integrity Number (RIN) before sequencing [5].

References

A Framework for Investigating Calcium Signaling Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core experimental strategies used to determine if a compound like Narcissin disrupts calcium signaling. These methods assess everything from immediate calcium fluctuations to downstream functional consequences [1] [2].

Investigation Focus Key Experimental Methodologies Information Gained
Calcium Dynamics Live-cell imaging with fluorescent indicators (e.g., Fura-2, Fluo-3, GCaMP) [1] [3]; Use of Ca²⁺ chelators (BAPTA, EGTA) to probe microdomains [1]. Direct visualization of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i), including the spatial and temporal characteristics of the signal (e.g., oscillations, microdomains).
Downstream Signaling Western Blot, Immunostaining for Ca²⁺-dependent proteins (e.g., Calmodulin, CaMKII, CDPKs) [4] [5]; FRET-based biosensors (e.g., cameleon) [1]. Assessment of the activation status of key Ca²⁺-sensitive effector proteins and kinases.
Cellular Phenotype & Viability Apoptosis assays (e.g., TUNEL, Annexin V staining); Measurement of mitochondrial membrane potential (ΔΨm) and ROS production [2] [5]. Determination of ultimate cellular outcomes, such as cell death via apoptosis or necrosis, and identification of toxic mechanisms (e.g., ER stress, mitochondrial dysfunction).

Proposed FAQ & Troubleshooting Section for this compound

Once data is available, specific issues can be addressed in a question-and-answer format. Here is a template of how such FAQs might be structured.

Q1: Our initial live-cell imaging shows no change in global cytosolic Ca²⁺ upon this compound application. Does this rule out an effect on calcium signaling?

  • A: Not necessarily. The compound may be affecting calcium microdomains, which are localized, high-concentration Ca²⁺ events near channels that can be masked in global measurements [1].
  • Troubleshooting Guide:
    • Technique: Employ high-resolution, high-speed confocal microscopy focused on subcellular regions like the plasma membrane or ER.
    • Probes: Use targeted biosensors, such as genetically encoded Ca²⁺ indicators (GECIs) tethered to specific microdomains [1].
    • Pharmacology: Utilize chelators with different kinetics (e.g., slow EGTA vs. fast BAPTA) to probe the spatial scale of the signal [1].

Q2: We suspect this compound induces apoptosis via ER stress. What are the key experiments to confirm this?

  • A: A key mechanism of Ca²⁺-mediated apoptosis involves the disruption of ER Ca²⁺ stores, leading to ER stress and the release of pro-apoptotic factors [2] [5].
  • Experimental Protocol:
    • Measure ER Ca²⁺: Use an ER-targeted Ca²⁺ indicator (e.g., ER-GCaMP) to directly monitor this compound's effect on ER store content.
    • Monitor ER Stress Markers: Analyze the upregulation of ER stress markers like BiP/GRP78 via Western Blot or qPCR [2].
    • Functional Test: Pre-treat cells with a compound that depletes ER Ca²⁺ (e.g., thapsigargin, a SERCA pump inhibitor) [2]. If apoptosis is unchanged, it suggests this compound acts on the same pathway. If apoptosis is blocked, it may act upstream.

Experimental Workflow for Calcium Signaling Toxicity

The following diagram illustrates a logical workflow for investigating a compound's effect on calcium signaling, from initial screening to mechanistic insight. This general approach can be applied to this compound.

G Start Compound Screening (e.g., this compound) A Cytosolic Ca²⁺ Imaging (Global Cytosolic Measurement) Start->A B Observe Change? A->B C Investigate Ca²⁺ Sources B->C Yes E Subcellular Ca²⁺ Imaging (Microdomains, Organelles) B->E No D Functional Consequences C->D F Confirm Mechanism D->F E->B Re-evaluate

How to Proceed Without Specific Data on this compound

Given the current lack of specific information, I suggest the following steps to advance your research:

  • Verify the Compound: Confirm the correct chemical identity and structure of "this compound," as common names can sometimes refer to different molecules.
  • Broaden Literature Search: Conduct a systematic search across major scientific databases (e.g., PubMed, Scopus) using related keywords such as "plant toxin calcium signaling," "natural products store-operated calcium entry," or "phytochemicals ER stress."
  • Pilot Studies: Begin with the general experimental approaches outlined in the table and diagram above to generate your own preliminary data on this compound's effects.

References

Narcissin reactive oxygen species ROS

Author: Smolecule Technical Support Team. Date: February 2026

ROS Basics: A Troubleshooting Primer

Understanding the nature of ROS is the first step in diagnosing experimental issues. A common problem is the treatment of "ROS" as a single entity, which can lead to misinterpretation of data and failed experiments [1] [2].

The table below clarifies the key characteristics of different ROS, which is essential for selecting the right detection method and interpreting results correctly [1] [2].

ROS Species Chemical Formula Reactivity & Lifespan Primary Measurement Challenges
Superoxide Anion O₂•⁻ Selective reactivity; short-lived. Damages Fe-S cluster proteins [1]. Rapid dismutation; difficult to detect directly without specific tools like EPR or HPLC [2].
Hydrogen Peroxide H₂O₂ Relatively stable, poor reactivity with most biomolecules; acts as a key signalling molecule [1] [2]. Common probes (e.g., DCFH-DA) are not specific for H₂O₂; can be enzymatically degraded or react with metals [2].
Hydroxyl Radical •OH Extremely reactive; non-specific; instantaneously attacks all adjacent biomolecules [1] [2]. Cannot be scavenged effectively in vivo due to near diffusion-controlled reaction rates; detected via damage products (e.g., hydroxy lipids, DNA bases) [2].
Peroxynitrite ONOO⁻/ONOOH Highly reactive with thiols and metal centers; generated from O₂•⁻ and •NO [1]. Formation is dependent on two other reactive species; often identified by specific reaction products like 3-nitrotyrosine [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face when working with ROS.

Q1: My ROS probe (e.g., DCFH-DA) is giving me inconsistent results. What could be wrong?

  • Potential Cause 1: Lack of Specificity. DCFH-DA is oxidized by a wide range of ROS, RNS, and redox-active compounds, not just one specific type. A signal change cannot be attributed to a particular ROS like H₂O₂ [2].
  • Solution: Use more specific probes or alternative methods. For H₂O₂, consider genetically encoded biosensors (e.g., HyPer) or Amplex Red assays. For O₂•⁻, use EPR spin trapping or HPLC-based methods [2].
  • Potential Cause 2: Artifact from Redox Cycling. The oxidized product of DCFH-DA (DCF) can itself be reduced and re-oxidized, amplifying the signal and leading to overestimation of ROS levels [2].
  • Solution: Run appropriate controls, including a non-fluorescent control and a probe-only control. Interpret results qualitatively rather than quantitatively.

Q2: I used an "antioxidant" (e.g., N-Acetylcysteine, NAC) but saw no effect on my oxidative damage marker. Why?

  • Potential Cause: Incorrect Antioxidant for the ROS. Antioxidants are not universal. NAC is a poor scavenger of H₂O₂. Similarly, "•OH scavengers" like mannitol are ineffective in vivo because •OH reacts instantly with whatever is next to it [2].
  • Solution: Match the antioxidant to the specific ROS. To implicate H₂O₂, use intracellular catalase overexpression or d-amino acid oxidase systems for controlled generation. To study O₂•⁻, use tools like paraquat (PQ) or MitoPQ, and inhibitors like TEMPOL, while acknowledging their potential side effects [2].

Q3: How can I be sure that a NOX enzyme is the source of ROS in my experiment?

  • Potential Cause: Use of Non-Specific Inhibitors. Relying solely on apocynin or diphenyleneiodonium (DPI) is problematic. DPI inhibits all flavoproteins, including mitochondrial complex I and nitric oxide synthases [2].
  • Solution: Use a combination of approaches. Employ more specific NOX inhibitors (e.g., GKT136901), or use genetic knockdown/knockout of specific NOX isoforms to confirm their involvement [2].

Experimental Workflow for Reliable ROS Assessment

The following diagram outlines a robust methodology for approaching ROS measurement, from design to interpretation, helping to avoid common pitfalls.

ros_workflow ROS Experimental Workflow: From Hypothesis to Data Interpretation Start Define Research Question & Specific ROS of Interest Step1 Select Targeted Detection Method Start->Step1 Step2 Validate with Specific Modulators Step1->Step2 Method1 e.g., EPR, HPLC, Genetically-encoded sensors Step1->Method1 Step3 Measure Oxidative Damage Biomarkers Step2->Step3 Method2 e.g., Specific inhibitors, Genetic knockdown, Controlled generation Step2->Method2 Step4 Data Integration & Interpretation Step3->Step4 Method3 e.g., Lipid peroxidation (MDA), Protein carbonylation, Oxidized DNA bases Step3->Method3 End Robust Conclusions Step4->End

Finding Information on Narcissin

Since specific data on this compound was not available in this search, here are practical steps to find the information you need:

  • Refine Your Search Terms: "this compound" is a common name for the flavonoid Isorhamnetin-3-O-rutinoside [3]. Use this standardized name, along with terms like "ROS," "antioxidant," "Nrf2 pathway," or "redox signaling" in scientific databases.
  • Consult Specialized Databases: Search platforms like PubMed, Scopus, and Web of Science for the scientific name. You may also find relevant data in metabolomics or natural product databases.
  • Extrapolate from Known Flavonoid Mechanisms: Many flavonoids protect against oxidative stress by upregulating the Nrf2 pathway [3], a key transcription factor for antioxidant response. It is plausible that this compound operates through a similar mechanism, which you can test experimentally.

References

Narcissin Nrf2 HO-1 pathway effects

Author: Smolecule Technical Support Team. Date: February 2026

Nrf2/HO-1 Pathway Overview

The Nrf2/HO-1 pathway is a crucial cellular defense mechanism that maintains redox homeostasis and protects against oxidative stress [1] [2] [3]. Under physiological conditions, the Nrf2 transcription factor is bound in the cytoplasm by its inhibitor, Keap1, and is constantly targeted for degradation [2]. Upon exposure to oxidative stress or electrophiles, Nrf2 is released, accumulates in the nucleus, and forms a heterodimer with small Maf (sMAF) proteins. This complex then binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1) [2] [3].

HO-1 and its metabolic products (biliverdin, carbon monoxide, and iron ions) exert powerful antioxidant, anti-inflammatory, and anti-apoptotic effects [1] [3]. This makes the pathway a promising therapeutic target for various conditions, from liver diseases to neurological disorders [1] [2] [4].

The diagram below illustrates the core mechanism of this pathway.

G cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS/Electrophiles) Keap1 Keap1 (in cytoplasm) OxidativeStress->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 (in cytoplasm) Keap1->Nrf2_cyto  Releases Nrf2 Nrf2_nucleus Nrf2 (in nucleus) Nrf2_cyto->Nrf2_nucleus Translocates to Nucleus sMAF sMAF Protein Nrf2_nucleus->sMAF ARE Antioxidant Response Element (ARE) sMAF->ARE HO1 HO-1 Expression ARE->HO1 Effects Antioxidant Anti-inflammatory Cytoprotective Effects HO1->Effects

Experimental Evidence & Quantitative Data

The following table summarizes key experimental findings from recent studies that successfully targeted the Nrf2/HO-1 pathway, demonstrating its therapeutic potential.

Study Context Intervention / Compound Key Experimental Findings Proposed Mechanism of Action

| Acute Graft-versus-Host Disease (aGVHD) [5] | Hyperbaric Oxygen Therapy (HBOT) | • Prolonged overall survival in mice. • Reduced pathological injury in target organs. • Lowered ROS & pro-inflammatory cytokines (IL-6, TNF-α). • Lower incidence of aGVHD in clinical cohort. | Activates Nrf2/HO-1 signaling pathway. | | Cerebral Ischemia-Reperfusion Injury [4] | Novel Imide Antioxidant (Z3) | • Showed superior antioxidant effect in PC12 cells. • Reduced ROS levels. • Improved outcomes in model mice (TTC staining, neurobehavior). | Binds to Nrf2 and activates the Nrf2/HO-1 pathway. | | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) [1] | Natural Compounds (e.g., Aucubin, Gastrodin) | • Improved lipid metabolic dysfunction. • Regulated antioxidant enzyme levels. • Eliminated lipid peroxides. | Activates the Nrf2/HO-1 signaling axis. | | Arthrofibrosis [6] | NRF2 Pathway Activation | • Suppressed myofibroblast ferroptosis. | Activates NRF2/SLC7A11/GPX4 axis to regulate oxidative stress. |

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when researching the Nrf2/HO-1 pathway.

  • Problem: Inconsistent or Weak Nrf2 Pathway Activation

    • Solution A: Optimize Stressor Conditions. The pathway is activated by specific reactive oxygen species (ROS) or electrophiles [2]. Titrate the concentration and duration of your oxidative stress-inducing agent (e.g., H₂O₂). Use a positive control, like the known Nrf2 activator tert-butylhydroquinone, to validate your experimental system [4].
    • Solution B: Verify Compound Activity. If using a novel activator, confirm its direct interaction with Nrf2. Techniques like computer molecular docking analysis can predict binding affinity, which should then be confirmed experimentally [4].
  • Problem: High Background ROS Obscures Results

    • Solution: Use a Combination of Assays. Do not rely on a single method.
      • Use fluorescent probes (e.g., DCFH-DA) for direct ROS measurement [5].
      • Quantify the expression of downstream antioxidant proteins like HO-1 and NQO1 via Western blot to confirm pathway activation despite high background noise [5] [2].
      • Measure the activity of antioxidant enzymes like SOD and GSH to assess the functional outcome of pathway activation [1].
  • Problem: Difficulty Proving the Pathway's Specific Role

    • Solution: Employ Genetic and Pharmacological Inhibition.
      • Nrf2 Inhibitors: Use inhibitors like ML385 to block Nrf2's interaction with ARE. In the aGVHD study, administering ML385 reversed the protective effects of HBOT, proving the pathway's essential role [5].
      • Gene Knockdown/Knockout: Use siRNA or cells from Nrf2-knockout mice to provide conclusive evidence of the pathway's specificity for the observed effect.

Sample Experimental Protocol

Below is a generalized workflow for evaluating Nrf2/HO-1 pathway activation, synthesized from the examined studies [5] [4].

G Start 1. Establish In Vitro/In Vivo Model A 2. Apply Intervention (e.g., Compound, HBOT) Start->A B 3. Assess ROS & Oxidative Stress (Fluorescent Probes, ELISA) A->B C 4. Analyze Protein & Gene Expression (Western Blot, PCR, IHC) B->C D 5. Evaluate Functional Outcomes (Cell Viability, Histopathology, Behavioral Scores) C->D E 6. Conduct Pathway Inhibition (e.g., ML385, siRNA) D->E To Confirm Specificity End 7. Data Synthesis & Conclusion E->End

References

Frequently Asked Questions (FAQs) on Narcissin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues and initial guidance [1].

Question Initial Guidance / Potential Cause
Low Sensitivity or Poor Detection Narcissin lacks a strong chromophore, making UV detection difficult. Consider mass spectrometry or derivatization [1].
Encountering Matrix Effects Co-extraction of complex sample components can suppress or enhance signal. Use efficient cleanup methods like dSPE [2].
Poor Chromatographic Separation Could be due to suboptimal column chemistry or mobile phase. Method development is critical for complex matrices [3].
Inconsistent Recovery Rates Inefficient extraction or purification. Optimize solvent types, volumes, and adsorbent amounts [2].

Troubleshooting Guides

Guide 1: Addressing High Matrix Effects

Matrix effects are a major source of interference when analyzing compounds in complex samples like herbs or biological tissues [2].

  • Problem: Signal suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification.
  • Solution: Implement a efficient sample cleanup step.
  • Protocol: Based on a QuEChERS approach for complex plant matrices [2]:
    • Extraction: Weigh 2 g of sample. Add 10 mL water and 8 mL of 0.5% acetic acid-acetonitrile solution. Vortex for 1 minute.
    • Partitioning: Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl. Vortex for 1 minute and centrifuge at 7000 g for 5 minutes.
    • Purification (dSPE): Transfer 1 mL of the supernatant to a tube containing:
      • 30 mg nano-MgO
      • 40 mg PSA
      • 40 mg C18
      • 150 mg anhydrous MgSO₄
    • Vortex for 1 minute, centrifuge at 7000 g for 5 minutes. Dilute the supernatant with water and filter before analysis.
Guide 2: Overcoming Detection Challenges

This compound's structure makes it unsuitable for conventional UV detection [1].

  • Problem: Inability to detect this compound with standard HPLC-UV systems.
  • Solution: Use an alternative detection system.
  • Protocol: Employ HPLC-MS/MS for high sensitivity and specificity.
    • Chromatography: Use a C18 column (e.g., 100 mm x 2.1 mm, 1.7 μm). A gradient elution with a water/acetonitrile or water/methanol mobile phase is typical [3].
    • Mass Spectrometry: Use Electrospray Ionization (ESI) in negative or positive mode, optimized for this compound. Operate in Multiple Reaction Monitoring (MRM) mode for the highest selectivity [2] [3].

Optimized Parameters for LC-MS/MS Analysis

For reliable detection and to minimize interference, the mass spectrometer parameters must be optimized. The following workflow illustrates this critical process, and the table below expands on the key parameters to target.

Start Start: Standard Solution Injection OptTune Optimize Source/Gas Parameters Start->OptTune OptPrecursor Identify Precursor Ion OptTune->OptPrecursor OptProduct Optimize Product Ions & CE OptPrecursor->OptProduct FinalMRM Establish Final MRM Transition OptProduct->FinalMRM End Method Validation FinalMRM->End

The table below provides an example of how optimized parameters for polyphenolic compounds (structurally similar challenges) can be documented [3].

Component Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (eV)
Rutin 609.1 299.8 / 270.8 105 40 / 60
Isoquercitrin 462.9 299.8 / 270.8 150 30 / 45
Kaempferol-3-rutinoside 593.1 285.1 / 255.0 140 30 / 55
This compound 623.0 315.0 / 299.0 140 25 / 50
Astragalin 447.1 283.9 / 255.0 100 25 / 35
Isorhamnetin-3-O-glucoside 477.0 314.0 / 271.1 140 25 / 45

Experimental Workflow for this compound Analysis

The following diagram summarizes a robust sample preparation and analysis workflow you can adapt, incorporating the troubleshooting points mentioned above.

Sample Weigh Sample (2 g) Hydrate Add 10 mL Water Sample->Hydrate Extract Extract with 8 mL 0.5% Acetic Acid-Acetonitrile Hydrate->Extract Partition Add Salts (MgSO₄, NaCl) Vortex & Centrifuge Extract->Partition CleanUp Purify Supernatant with dSPE (nano-MgO, PSA, C18) Partition->CleanUp Prepare Dilute, Filter & Inject CleanUp->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze

References

Optimized Parameters for Narcissin Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a specific set of optimized conditions for extracting narcissin using a modern, green technique:

Parameter Specification
Extraction Technique Sequential-Slective Supercritical Fluid Extraction (S3FE) [1]
Target Compound This compound (Isorhamnetin-3-O-rutinoside) [1]
Plant Source Calendula officinalis L. (marigold flowers) [1]
Extraction Step Second step (for polar compounds) [1]
Temperature 40 °C [1]
Modifier Ethanol (EtOH) and Water (H₂O) [1]
Modifier Composition 30% total modifier, with the modifier itself being EtOH:H₂O (80:20, v:v) [1]
Extraction Time 60 minutes (total for the two-step sequential process) [1]

Methodological Workflow

The extraction of this compound can be integrated into a sequential process designed to extract compounds of different polarities from the same plant material. The workflow for this approach can be visualized as follows:

Start Start: Plant Material (Calendula officinalis L.) Step1 Step 1: SFE for Non-Polar Compounds Start->Step1 Step1_Params Temperature: 80°C Modifier: 15% EtOH Step1->Step1_Params Step2 Step 2: SFE for Polar Compounds (e.g., this compound) Step1->Step2 Step1_Params->Step1 Step2_Params Temperature: 40°C Modifier: 30% EtOH:H₂O (80:20) Step2->Step2_Params End End: Two Separate Extracts Step2->End Step2_Params->Step2

Frequently Asked Questions

What is the advantage of using Sequential Supercritical Fluid Extraction (S3FE) for this compound? The primary advantage is the ability to perform a selective, multi-step extraction on the same batch of plant material without changing the extraction system. This allows you to first obtain a non-polar extract rich in compounds like triterpenoid esters, followed by a polar extract containing this compound, thereby maximizing the value of your biomass and reducing processing steps [1].

Why is a mixture of ethanol and water used as a modifier in the SFE of this compound? Supercritical CO₂ is inherently non-polar and inefficient at extracting polar flavonoids. Adding a polar modifier like ethanol makes the solvent system capable of dissolving this compound. The further addition of water is believed to modulate the polarity of the modifier mixture and potentially improve the extraction efficiency of highly polar glycosylated flavonoids like this compound by more closely matching their solubility characteristics [1].

I have issues with low yield. What are the key factors to re-optimize? Based on the experimental design used in the research, you should focus on:

  • Extraction Temperature: Test lower temperatures (e.g., 40°C) as used in the optimized protocol for polar compounds [1].
  • Modifier Percentage and Composition: Systematically vary the total percentage of ethanol (e.g., around 30%) and the ratio of water in the ethanol modifier (e.g., EtOH:H₂O 80:20 v:v). The interaction between these factors is critical [1].
  • Sample Preparation: Ensure your plant material is properly dried and ground to a consistent particle size, as this greatly influences mass transfer and extraction kinetics [2] [3].

References

HPLC-MS/MS Method for Narcissin Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers requiring high sensitivity and specificity, particularly in complex matrices like berries, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique. The following method, adapted from a 2025 study, is validated for the simultaneous determination of 32 polyphenolic compounds, including Narcissin [1].

  • Method Summary Table
Parameter Specification
Detection Instrument HPLC-MS/MS with electrospray ionization (ESI)
Ionization Mode Negative
Chromatographic Column ZORBAX Extend-C18 (3.0 × 100 mm, 1.8 μm) or equivalent [1]
Mobile Phase Gradient of Acetonitrile and Water [1]
Sample Diluent 80% Ethanol in Water [1]
Sample Preparation Extraction followed by purification on an HLB solid-phase extraction column [1]
MS Operating Mode Multiple Reaction Monitoring (MRM)
  • Optimized Mass Spectrometry Parameters for this compound The following parameters are critical for achieving optimal detection sensitivity and accuracy for this compound [1].
Parameter Value
Precursor Ion (m/z) 623.0 [1]
Quantitative Product Ion (m/z) 315.0 [1]
Qualitative Product Ion (m/z) 299.0 [1]
Fragmentor Voltage 140 V [1]
Collision Energy (CE) 25 eV (for 315.0) / 50 eV (for 299.0) [1]
  • Detailed Experimental Protocol
  • Standard Solution Preparation: Prepare stock and working standard solutions of this compound and other analytes in an appropriate solvent, typically methanol or the mobile phase.
  • Sample Extraction: Homogenize the sample. Accurately weigh a portion and extract with 80% ethanol using techniques such as vortex mixing and ultrasonication [1].
  • Sample Cleanup (Purification): Pass the extract through an Oasis HLB or equivalent solid-phase extraction column to remove interfering compounds from the matrix [1].
  • Chromatographic Separation:
    • Inject the purified sample onto the HPLC system.
    • Use a gradient elution program with acetonitrile and water as the mobile phase to achieve separation of this compound from other components [1].
  • Mass Spectrometry Detection:
    • Operate the mass spectrometer in negative electrospray ionization (ESI-) and MRM mode.
    • Use the optimized parameters from the table above to detect and quantify this compound [1].
  • Calibration and Quantification:
    • Construct a calibration curve by analyzing this compound standard solutions at different concentrations (e.g., 1–500 μg/L). This curve should exhibit a good linear relationship (R² > 0.99) [1].
    • Calculate the concentration of this compound in the sample based on the calibration curve.

The workflow for this analytical method can be visualized as follows:

Start Start Sample Analysis Prep Standard and Sample Preparation Start->Prep SPECleanup Solid-Phase Extraction Cleanup Prep->SPECleanup HPLC HPLC Separation (C18 Column, Gradient Elution) SPECleanup->HPLC MS MS/MS Detection (ESI- MRM Mode) HPLC->MS Data Data Analysis & Quantification MS->Data End Report Generation Data->End

Troubleshooting Guide for Purity Assessment

This guide addresses common issues you might encounter during analysis.

Problem Problem: Poor Chromatographic Peak Shape Cause1 Potential Cause: Column Degradation or Contamination Problem->Cause1 Cause2 Potential Cause: Inappropriate Mobile Phase pH/Composition Problem->Cause2 Sol1 Solution: Flush/Replace column. Ensure sample cleanup. Cause1->Sol1 Sol2 Solution: Re-optimize mobile phase. Consider using a pH-stable C18 column. Cause2->Sol2

  • Low Sensitivity or Signal Response
    • Potential Cause: MS source needs cleaning; ion optics misaligned; MRM transitions or voltages not optimally tuned.
    • Solution: Perform routine mass spectrometer maintenance. Re-optimize MS parameters for this compound by direct infusion of a standard solution, focusing on the precursor ion (m/z 623.0), product ions, fragmentor voltage, and collision energy [1].
  • Inaccurate Quantification
    • Potential Cause: Calibration curve not linear; matrix effects suppressing or enhancing ionization; internal standard not used.
    • Solution: Ensure the calibration curve is linear over the expected concentration range (R² > 0.99). Use a stable isotope-labeled internal standard for this compound if available. If not, perform standard addition to evaluate and correct for matrix effects [1].

Frequently Asked Questions (FAQs)

  • Q1: What are the key validation parameters for a this compound purity method? A method should be validated for linearity (R² > 0.99), precision (RSD < 5.8%), accuracy (recovery 82.8–104.8%), and sensitivity (LOD and LOQ). These ensure the method is reliable and fit for its purpose [1].

  • Q2: My this compound lacks a strong chromophore. Can I still use HPLC-UV? This is a significant challenge. While HPLC-UV is common, compounds like this compound that lack a strong chromophore are less susceptible to UV detection, leading to poor sensitivity. Mass spectrometry (MS) or a Refractive Index Detector (RID) are better choices, as they do not rely on UV absorption for detection [2].

  • Q3: Are there greener alternatives for purity assessment? Yes. The principles of Green Analytical Chemistry (GAC) encourage reducing hazardous solvent use. You can evaluate your method's greenness using tools like the Green Analytical Procedure Index (GAPI) or AGREE [2]. Furthermore, Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the main mobile phase, is an excellent green alternative to traditional HPLC and has been successfully coupled with qNMR for high-accuracy purity assessment [3].

  • Q4: How can I handle isomers or compounds without UV absorption? For complex separations involving isomers or UV-transparent compounds, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful complementary technique. It can be used to fuel solvent system selection for purification methods like Counter-Current Separation (CCS) by providing structural information that HPLC-UV cannot [4].

References

Narcissin vs Remdesivir antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

The table below summarizes the core mechanisms through which Narcissin and Remdesivir are predicted to exert their antiviral effects.

Feature This compound (A Flavonoid) Remdesivir (Nucleotide Analogue Prodrug)
Chemical Class Natural flavonoid glycoside (Isorhamnetin-3-O-rutinoside) [1] Synthetic nucleoside analogue prodrug [2]
Primary Target Binds to and inhibits multiple viral proteins [1] RNA-Dependent RNA Polymerase (RdRp) [2]

| Mechanism of Action | - Spike Protein (RBD): May block viral entry by binding to the receptor-binding domain [1].

  • Viral Proteases (Mpro, PLpro): Inhibits enzymes essential for processing viral polyproteins [1].
  • RdRp: Binds to the polymerase, potentially disrupting viral replication [1]. | The active triphosphate form (NTP) competes with natural ATP, incorporating into the growing RNA chain and causing premature replication termination [2]. | | Molecular Docking Score (MolDock Score) [1] | - Spike-RBD (4KRO): -101.70
  • Papain-like Protease (4P16): -91.46
  • Main Protease (6XBG): -151.12
  • Spike-RBD (7BZ5): -44.78
  • RNA Polymerase (7BTF): -109.32 | - Spike-RBD (4KRO): -15.96
  • Papain-like Protease (4P16): -43.64
  • Main Protease (6XBG): -150.12
  • Spike-RBD (7BZ5): -85.98
  • RNA Polymerase (7BTF): -93.40 |

Comparative Experimental Data

This table presents a side-by-side comparison of key experimental findings from the literature.

Aspect This compound Remdesivir
Antiviral Evidence Level Primarily in silico (computational) predictions [1]. In vitro, in vivo, and clinical trial data against multiple viruses, including FDA approval for COVID-19 [2].
Key Molecular Docking Findings Showed higher binding affinity (more negative MolDock score) than Remdesivir for Mpro (6XBG) and RdRp (7BTF), forming multiple hydrogen bonds for stable binding [1]. Showed higher binding affinity for one specific Spike-RBD (7BZ5) target. Its binding to RdRp is the established mechanism leading to chain termination [1] [2].
Reported Resistance Not currently reported (limited research). SARS-CoV-2 can develop resistance via mutations in the RdRp (nsp12 gene), such as S759A, V166A/L, and E796D, which reduce drug susceptibility [3].
Therapeutic Potential & Status A potential multi-target antiviral candidate; requires in vitro and in vivo validation [1]. A clinically validated, broad-spectrum antiviral; used for hospitalized COVID-19 patients; also explored for other viral infections and in oncology [2].

Detailed Experimental Protocols

To contextualize the data, here are the methodologies behind the key findings.

In Silico Molecular Docking for this compound

The comparative data for this compound and Remdesivir were generated using the following computational protocol [1]:

  • Software: Molegro Virtual Docker (MVD).
  • Protein Preparation: 3D crystal structures of viral proteins (e.g., Spike-RBD, RdRp, Main protease) were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and charges were assigned.
  • Ligand Preparation: The 3D structures of this compound, Apigenin, and Remdesivir were obtained from PubChem. Energy minimization was performed using an MM2 force field.
  • Docking Process: A grid resolution of 30 Å was used. The MolDock Score and ReRank score were used as scoring functions to predict binding affinity and pose. The number of hydrogen bonds between the ligand and amino acids in the protein's binding pocket was analyzed to assess stability.
Established Mechanism and Resistance Profiling for Remdesivir

The understanding of Remdesivir's action and resistance comes from various biochemical and virological studies [2] [3]:

  • Metabolic Activation: Cell-based assays are used to demonstrate that the prodrug Remdesivir is metabolized intracellularly into the active nucleoside triphosphate (NTP) form.
  • RdRp Inhibition Assays: Biochemical assays (e.g., polymerase activity assays) and cell-based viral replication assays are employed to show that the NTP analog incorporates into viral RNA and causes chain termination.
  • Resistance Selection Experiments: Viruses (like SARS-CoV-2) are passaged in cell culture (e.g., Vero E6 cells) under increasing sub-lethal concentrations of Remdesivir. The genomes of the resulting "escape viruses" are sequenced using next-generation sequencing (NGS) to identify resistance-associated substitutions (RAS). The impact of specific mutations is confirmed using reverse-genetics systems.

Pathways and Workflows

The diagrams below illustrate the established mechanism of Remdesivir and the conceptual multi-target approach of flavonoids like this compound.

rdv_mechanism Remdesivir Mechanism of Action RDV_Prodrug Remdesivir (Prodrug) Uptake into Cell Uptake into Cell RDV_Prodrug->Uptake into Cell Cellular Uptake Metabolic Activation Metabolic Activation Uptake into Cell->Metabolic Activation Esterases & Kinases RDV-Triphosphate (NTP) RDV-Triphosphate (NTP) Metabolic Activation->RDV-Triphosphate (NTP) Viral RdRp Active Site Viral RdRp Active Site RDV-Triphosphate (NTP)->Viral RdRp Active Site  Competes with ATP RNA Chain Incorporation RNA Chain Incorporation Viral RdRp Active Site->RNA Chain Incorporation Premature Replication Termination Premature Replication Termination RNA Chain Incorporation->Premature Replication Termination Inhibition of Viral Replication Inhibition of Viral Replication Premature Replication Termination->Inhibition of Viral Replication

flavonoid_mechanism Flavonoid Multi-Target Antiviral Concept cluster_targets Potential Viral Targets Flavonoid Flavonoid (e.g., this compound) Target1 Spike Protein (RBD) Flavonoid->Target1 May block host cell entry Target2 Main Protease (Mpro/3CLpro) Flavonoid->Target2 Inhibits polyprotein processing Target3 RNA Polymerase (RdRp) Flavonoid->Target3 Disrupts viral genome replication Target4 Papain-like Protease (PLpro) Flavonoid->Target4 Inhibits polyprotein processing & immune evasion Reduced Infection Reduced Infection Target1->Reduced Infection Inhibited Viral Replication Inhibited Viral Replication Target2->Inhibited Viral Replication Target3->Inhibited Viral Replication Target4->Inhibited Viral Replication

Key Insights for Researchers

  • This compound's Multi-Target Potential: The promising in silico data suggests this compound warrants further investigation as a multi-target therapeutic. This could be advantageous in overcoming viral resistance, a known challenge with single-target drugs like Remdesivir [1] [3].
  • The Translational Gap for this compound: It is critical to note that this compound's data is currently computational. Its binding affinity and inhibitory potential must be confirmed through in vitro enzymatic assays, cell-based antiviral studies, and ultimately, in vivo models [1].
  • Remdesivir's Clinical Profile: As a proven antiviral, Remdesivir's primary considerations are its intravenous administration and the potential for emerging viral resistance, which is an active area of research for combination therapies [2] [3].

References

Quantitative Comparison of Narcissin and Apigenin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Narcissin and Apigenin against specific SARS-CoV-2 viral proteins, with Remdesivir included as a reference drug [1].

Target Viral Protein Ligand MolDock Score (kcal/mol) Number of Hydrogen Bonds Key Binding Interactions
Main Protease (Mpro / 6XBG) This compound -151.124 12 Phe3, Lys5, Glu288 [1]
Apigenin -98.20 6 Gly138, Glu288 [1]
Remdesivir -150.12 Information not specified Information not specified
RNA-dependent RNA Polymerase (7BTF) This compound -109.32 8 Information not specified [1]
Apigenin -93.403 5 Asn459, Thr462, Arg349, Met629 [1]
Remdesivir -113.44 Information not specified Information not specified
Spike Receptor Binding Domain (7BZ5) This compound -44.78 Information not specified Information not specified
Apigenin -60.074 Information not specified Information not specified
Remdesivir -85.98 Information not specified Information not specified
Papain-like Protease (4P16) This compound -91.462 Information not specified Information not specified
Apigenin -47.314 Information not specified Information not specified
Remdesivir -43.64 Information not specified Information not specified

Detailed Methodologies of Key Experiments

The comparative data is largely derived from a specific molecular docking study. Here is a detailed breakdown of the experimental protocol [1]:

  • Software and Algorithm: The study used Molegro Virtual Docker (MVD) software, employing the MolDock simplex evolution search algorithm and Piecewise Linear Potential (PLP) scoring functions.
  • Ligand Preparation: The 3D structures of this compound, Apigenin, and Remdesivir were obtained from the PubChem database. Their structures were energy-minimized using the MM2 force field to identify the most stable bioactive conformers.
  • Protein Preparation: The 3D crystal structures of the viral proteins (e.g., 6XBG, 7BTF) were retrieved from the Protein Data Bank (PDB). Water molecules, cofactors, and original ligands were removed. The software was used to assign missing bonds, hybridization states, and charges.
  • Docking Execution: A binding cavity was defined on each protein, and ligands were docked into this grid. The binding affinity was evaluated using the MolDock Score and ReRank Score. Lower (more negative) scores indicate stronger binding and higher predicted inhibitory potential.

This workflow for a molecular docking study can be visualized as follows:

G start Start Experimental Workflow db1 Retrieve Ligand Structures (PubChem Database) start->db1 db2 Retrieve Protein Structures (Protein Data Bank) start->db2 prep1 Ligand Preparation - Energy Minimization (MM2 Force Field) db1->prep1 prep2 Protein Preparation - Remove water/cofactors - Assign charges/bonds db2->prep2 proc Molecular Docking Execution (Molegro Virtual Docker) - MolDock Simplex Algorithm - PLP Scoring Function prep1->proc prep2->proc output Output Analysis - MolDock Score (Binding Affinity) - Hydrogen Bond Count - Interaction Mapping proc->output

Mechanisms of Action and Broader Inhibitory Profiles

Beyond the direct comparison, research suggests these flavonoids employ multi-target inhibition strategies.

  • Multi-Target Inhibition by Apigenin: A 2024 computational exploration identified Apigenin as a multi-target inhibitor. The study predicted, with subsequent molecular dynamics stability confirmation, that Apigenin can bind to proteins involved in virus entry (Cathepsin L), assembly (Viral M and E proteins), and the host inflammatory response (TLR4, NF-κB, NLRP3) [2]. This suggests a potential to simultaneously block viral replication and mitigate the damaging cytokine storm in COVID-19.

  • Broader Flavonoid Antiviral Mechanisms: Other flavonoids provide clues to potential mechanisms. Naringenin, for example, exhibits potent anti-coronavirus activity by inhibiting Two-Pore Channels (TPCs) in endo-lysosomal compartments, which are critical for viral trafficking and entry [3]. Furthermore, some flavonoids' antiviral activity is enhanced when in glycosylated form (linked to a sugar molecule), which can improve solubility and bioavailability [4].

Critical Research Implications

  • This compound shows exceptionally high binding affinity for the Main Protease (Mpro) in silico, outperforming Remdesivir in this specific target [1]. Mpro is a high-priority drug target because it is essential for viral replication and is highly conserved across coronaviruses [5] [6]. This makes this compound a compelling candidate for further experimental validation.
  • Apigenin demonstrates a broader, multi-target inhibitory profile [2]. Its ability to potentially disrupt the viral life cycle at multiple points (entry, replication) while also modulating the host's harmful inflammatory response presents a distinct and valuable therapeutic strategy.
  • The Critical Gap from In Silico to Clinic: It is essential to emphasize that the promising data for both flavonoids are predominantly from computational studies. The binding scores indicate potential, but do not guarantee efficacy in a biological system. Factors like absorption, metabolism, and cellular toxicity are unknown and require rigorous in vitro and in vivo studies.

References

How to Approach a Comparative Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

For a comprehensive comparison, toxicity profiles typically evaluate multiple aspects across different compounds or models. The table below outlines the core components that should be compared, using examples from the available studies on naringin.

Toxicological Aspect Comparison Compounds/Models Key Comparative Data Points Experimental Outcomes (Examples)
Acute Toxicity Naringin (in Beagle dogs) [1] [2] LD₅₀ (Lethal Dose 50%) Single oral dose >5 g/kg caused no mortality or adverse effects [1] [2].
Organic chemicals (in rabbits) [3] LD₅₀ (dermal exposure) Analyzed via solubility parameters; species-specific differences noted [3].
Subchronic/Chronic Toxicity Naringin (in Beagle dogs) [1] [2] NOAEL (No-Observed-Adverse-Effect Level) NOAEL of at least 500 mg/kg/day for 3 and 6 months [1] [2].
Naringin (in SD rats) [2] NOAEL NOAEL >1250 mg/kg/day for 13 weeks and 6 months [2].
Narcotic compounds (in aquatic species) [4] ACR (Acute-to-Chronic Ratio) Methanol & ethanol show unexpectedly high ACRs vs. 2-propanol [4].
Mechanism-Specific Toxicity DNA Damaging Agents (DDI) vs. Non-DDI [5] Transcriptomic biomarker (TGx-DDI) Classifies true DNA damage inducers; helps de-risk false positives from in vitro assays [5].
Narcotics vs. Excess Toxicity [6] Structural Alerts Model discriminates specific toxicants from baseline narcotics using structural features [6].

Detailed Experimental Protocols

When constructing a profile, the methodology behind the data is critical. Here are detailed protocols for key tests referenced in the table.

  • Acute Oral Toxicity Study (e.g., in Beagle dogs) [1] [2]

    • Objective: Determine the lethal dose (LD₅₀) and identify signs of acute toxicity.
    • Test System: Beagle dogs.
    • Dosing: A single bolus dose of the test substance (e.g., up to 5 g/kg) is administered orally.
    • Observation Period: 14 days.
    • Endpoint Measurements: Monitor for mortality, clinical signs (e.g., behavior, appearance), body weight, and gross pathology at termination.
  • Repeated-Dose (Subchronic/Chronic) Toxicity Study (e.g., in Beagle dogs) [1] [2]

    • Objective: Identify the NOAEL and target organ toxicity following prolonged exposure.
    • Test System: Beagle dogs.
    • Dosing: Daily oral administration at multiple dose levels (e.g., 0, 20, 100, and 500 mg/kg) for 3 months (subchronic) or 6 months (chronic).
    • Endpoint Measurements:
      • Clinical Observations: Morbidity, mortality, and general condition daily.
      • Functional Measures: Body weight, body temperature, food consumption, electrocardiogram (ECG).
      • Clinical Pathology: Hematology, serum biochemistry, urinalysis.
      • Pathology: Gross and histopathological examination of organs at study end.
  • TGx-DDI Transcriptomic Biomarker Assay (in TK6 cells) [5]

    • Objective: Differentiate true DNA damaging agents (DDI) from compounds that cause positive results in genotoxicity tests through non-DNA-damaging mechanisms (non-DDI).
    • Cell System: Human p53-competent TK6 lymphoblastoid cells.
    • Dosing & Exposure: Cells are exposed to a single concentration of the test compound for 4 hours.
    • Transcriptomic Profiling: RNA is extracted and the expression of a specific 44-gene biomarker is measured (e.g., using NanoString nCounter technology).
    • Data Analysis & Classification: A machine-learning-based classifier is applied to the gene expression data to assign the compound as "DDI" or "non-DDI."

Workflow for Toxicity Assessment and De-Risking

The following diagram integrates these experimental approaches into a logical workflow for comprehensive toxicity profiling.

A Note on Data Availability and Next Steps

The inability to find data on "Narcissin" highlights a common challenge in research. To proceed, I suggest you:

  • Verify the Compound: Double-check the spelling and standardization of the compound name "this compound." It is possible it may be known by a different systematic name (IUPAC) or a common synonym in the literature.
  • Broaden the Search: Use specialized scientific databases like PubMed, Scopus, or CAS SciFinder to search for the specific compound. You may also search for the class of compounds it belongs to (e.g., flavonoids, alkaloids) to find related toxicity information.
  • Consult Specific Sources: Directly search toxicology databases such as the EPA's ECOTOX or the IARC Monographs for evaluated data.

References

Narcissin binding affinity viral protease

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Data for Narcissin

The table below summarizes the key binding affinity data for this compound from computational molecular docking studies.

Target Protein Virus Reported Binding Affinity / Score Comparison Drug (Score) Primary Citation
Main Protease (MPro, 3CLpro) SARS-CoV-2 MolDock Score: -151.124 kcal/mol [1] Remdesivir: -150.12 kcal/mol [1] [1]
Main Protease (MPro) SARS-CoV-2 Binding energy: -72.984 kJ/mol (MM-PBSA) [2] Rutin: -86.832 kJ/mol [2] [2]
RNA-dependent RNA Polymerase (RdRp) SARS-CoV-2 MolDock Score: -109.32 kcal/mol [1] Remdesivir: -93.403 kcal/mol [1] [1]
Spike Protein RBD SARS-CoV-2 MolDock Score: -44.78 kcal/mol [1] Remdesivir: -85.98 kcal/mol [1] [1]
Papain-like Protease (PLpro) MERS-CoV MolDock Score: -91.462 kcal/mol [1] Remdesivir: -43.64 kcal/mol [1] [1]
PPARγ (Non-viral target) N/A Proposed antagonist; stability comparable to inhibitor SR1664 [3] SR1664 [3] [3]

Experimental Protocols in the Literature

The data on this compound was generated using established in silico protocols. Here are the detailed methodologies for the key approaches cited:

  • Molecular Docking (from [1]): This study used the Molegro Virtual Docker (MVD) software. The 3D structures of viral proteins were obtained from the Protein Data Bank (PDB). Water molecules and original ligands were removed from the proteins, and missing hydrogen atoms and charges were added. The structure of this compound was energy-minimized using an MM2 force field. Docking was performed using the MolDock search algorithm, and the resulting poses were ranked based on the MolDock Score and ReRank Score, which estimate binding energy.

  • Molecular Dynamics (MD) & Binding Energy Calculation (from [2]): This protocol goes beyond simple docking. After docking this compound into the SARS-CoV-2 Main Protease (MPro), researchers performed Molecular Dynamics (MD) simulations using the GROMACS software. This simulation models the physical movements of the protein-ligand complex in a simulated solvent over time (e.g., 100-200 nanoseconds) to assess the stability of the binding pose. Finally, the more accurate MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) method was used on the simulation trajectories to calculate the binding free energy.

  • MD for PPARγ Binding (from [3]): This study also utilized MD simulations (specifically Steered MD) to understand the unbinding behavior of this compound from the PPARγ protein. This technique simulates the process of the ligand being pulled out of the binding pocket, providing insights into the binding stability and the structural changes it induces.

Key Interpretations and Limitations

  • Mechanism of Action: The high binding affinity scores, particularly for MPro and RdRp, suggest this compound could inhibit viral replication by blocking these essential proteins [1]. The similar score to Remdesivir for MPro is a notable finding.
  • Primarily Computational Evidence: It is crucial to emphasize that the search results do not contain experimental validation (e.g., FRET assays, cell-based antiviral activity) for this compound's binding to viral proteases. The data are predictions from computer models.
  • Comparative Performance: The tables show that while this compound's predicted affinity for MPro is comparable to Remdesivir, it may be weaker against the Spike protein [1]. Its performance appears competitive with other phytochemicals like Rutin [2].

Research Context: From Screening to Validation

The following diagram illustrates the typical research workflow for identifying a compound like this compound, showing the gap between in silico discovery and experimental confirmation.

workflow start High-Throughput Virtual Screening p1 Molecular Docking (e.g., MolDock Score) start->p1 p2 Molecular Dynamics (MD) & MM-PBSA p1->p2 p3 Experimental Validation (e.g., FRET, Cell Assays) p2->p3 end Clinical Candidate p3->end p4 Known Inhibitor (e.g., Remdesivir) p4->p1 Comparison p4->p3 Benchmarking

As the diagram shows, the current research on this compound's antiviral properties, based on the search results, concludes at the computational validation stage [2] [1]. The critical step of experimental validation remains a gap in the available literature.

References

Narcissin spike protein binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available In-Silico Data

The table below summarizes the molecular docking scores for Narcissin and a control drug (Remdesivir) against various SARS-CoV-2 viral proteins, as reported in a 2021 computational study [1]. Lower (more negative) MolDock scores suggest stronger predicted binding.

Target Protein PDB ID This compound (MolDock Score) Remdesivir (MolDock Score)
SARS-CoV-2 Main Protease 6XBG -151.124 -150.12
MERS-CoV Papain-like Protease 4P16 -91.462 -43.64
SARS-CoV-2 RNA Polymerase 7BTF -109.32 -93.403
MERS-CoV Spike-RBD 4KRO -101.704 -15.96
SARS-CoV-2 Spike-RBD 7BZ5 -44.78 -85.98

> Important Note: This data comes from a single in-silico (computational) docking study and does not constitute experimental validation. The binding affinity for the SARS-CoV-2 Spike-RBD is predicted to be weaker for this compound than for Remdesivir in this model [1].

Experimental Protocol from Cited Research

The computational study employed the following methodology [1]:

  • Software: Molecular docking was performed using Molegro Virtual Docker (MVD).
  • Protein Preparation: The 3D structures of viral proteins were retrieved from the Protein Data Bank (PDB). Water molecules and original ligands were removed, and missing hydrogen atoms, charges, and bond orders were assigned.
  • Ligand Preparation: The 3D structures of this compound and Remdesivir were obtained from PubChem. Energy minimization was conducted using an MM2 force field.
  • Docking Parameters: The MolDock simplex evolution search algorithm was used. The cavity with the largest volume on each protein was selected for docking. The scoring functions used were the MolDock Score and the ReRank Score.

Research Workflow for Binding Affinity Assessment

The following diagram outlines a general workflow for computationally assessing and experimentally validating a compound's binding affinity, based on common practices in the field [2] [3].

G Start Start: Identify Compound (e.g., this compound) Step1 1. Molecular Docking (Predict binding pose & score) Start->Step1 Step2 2. Molecular Dynamics (MD) (Assess binding stability in simulation) Step1->Step2 Step3 3. Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) Step2->Step3 Step4 4. Experimental Validation (e.g., SPR, ITC, ELISA) Step3->Step4 End End: Confirm Binding Affinity Step4->End

The available data for this compound is primarily at the first step of this pipeline [1]. Full validation requires proceeding through the subsequent steps.

How to Proceed Further

The current search results lack the experimental data needed for a robust comparison guide. To advance your research, consider the following steps:

  • Investigate Broader Literature: Search specifically for in vitro (e.g., Surface Plasmon Resonance - SPR, ELISA) or in vivo studies that measure this compound's binding to the SARS-CoV-2 spike protein.
  • Explore Related Compounds: The search results indicate that other flavonoid glycosides (like Rutin and Hyperin) have also been computationally predicted to bind to multiple SARS-CoV-2 proteins, including the spike protein's RBD [3]. Research on these compounds may provide useful comparative insights.
  • Consult Specialized Databases: Look for data in dedicated bioactivity databases (e.g., ChEMBL, BindingDB) that aggregate results from high-throughput screening and biochemical assays.

References

Narcissin structure-activity relationship flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Flavonoid Structure-Activity Relationship Overview

Structural Feature Role in Biological Activity Examples / Experimental Evidence
Glycosylation (Sugar Moieties) Impacts bioavailability and activity; can enhance or reduce potency depending on position and number [1]. Flavanones with sugar moieties showed higher BACE1 inhibitory activity than their aglycones [1].
Hydroxyl Groups on Ring B Critical for hydrogen bonding with catalytic sites of target enzymes; three free OH groups may be optimal for some effects [1] [2]. A C3' OH is vital for neuroprotective/antioxidant activity [3]. For ocular blood flow, 3 free OH groups (e.g., naringenin) produced optimal effects [2].
Methoxy Groups Can increase lipophilicity and affect BBB permeability; specific positions are key [3]. A methoxy substituent at the C7 position of ring A plays a vital role in neuroprotective and antioxidant activity [3].
C-ring Saturation Distinguishes flavonoid subclasses (e.g., flavones vs. flavanones); affects planarity and binding [4]. The core 2-phenylchromone skeleton is a source of activity, with conjugation and saturation influencing interactions [4] [5].
Halogenation / Nitration Introduced synthetically to significantly enhance potency via electron-withdrawing effects [6]. Bromination or nitration on Ring B enhanced anti-dengue activity. 8-Bromobaicalein showed high potency [6].

Core Experimental Protocols in SAR Research

  • Molecular Docking: Computational method to predict how a flavonoid (ligand) binds to a protein's active site. It calculates binding energy and identifies key interactions (e.g., hydrogen bonds with Asp32 and Asp228 in BACE1, or with the hinge region of CDK1) [1] [7].
  • In Vitro Enzymatic Assays: Used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
    • FRET Assays: Employed to screen inhibitors of viral proteases like SARS-CoV-2 Mᵖʳᵒ [5].
    • Cell-Based Antiviral Assays: Use pseudoviruses or live viruses (e.g., DENV2, SARS-CoV-2) in host cells (e.g., HEK-293T-ACE2) to measure the effective concentration (EC₅₀) that reduces viral infection by 50% [4] [6].
  • Cytotoxicity Assays (e.g., MTT): Measure compound safety by determining the cytotoxic concentration (CC₅₀) or half-maximal toxic concentration (TC₅₀) on normal cell lines. The Selectivity Index (SI = CC₅₀/EC₅₀ or TC₅₀/IC₅₀) indicates the compound's therapeutic window [4].

The following diagram illustrates a typical workflow integrating these methods to establish a Structure-Activity Relationship.

workflow Start Flavonoid Library CompDock Computational Docking (Pose Prediction, Binding Energy) Start->CompDock Synth (Semi)Synthesis of Analogs CompDock->Synth Vitro In Vitro Assays (Enzyme Inhibition, FRET) Synth->Vitro Cell Cell-Based Assays (Antiviral, Cytotoxicity) Vitro->Cell Data Data Analysis (IC50/EC50, SI) Cell->Data SAR SAR Model Establishment Data->SAR

Inferring Narcissin's Potential Activity

Based on the general SAR rules, we can hypothesize about this compound's potential:

  • Neuroprotective Potential: this compound's core aglycone is isorhamnetin, which has a C3' methoxy and C4' hydroxyl on its Ring B. The presence of a substituent at C3' is highlighted as vital for neuroprotective activity [3]. Furthermore, its rutinoside sugar at position C3 may influence its absorption and ability to cross the blood-brain barrier [1] [3].
  • Antiviral Potential: The general flavonoid scaffold shows promise in inhibiting various viral targets. The key interaction often involves the flavonoid core forming hydrogen bonds and hydrophobic interactions with viral protease active sites [5] [8] [6]. The activity of this compound would depend on how its specific pattern of methoxylation and glycosylation fits these pockets.

To conclude, while direct studies on this compound are lacking, the established SAR of flavonoids provides a strong foundation for predicting its bioactivity. The most direct path to obtaining the specific data you require would be:

  • Targeted Database Search: Lookup this compound in specialized natural compound databases or conduct a focused literature search for "isorhamnetin-3-O-rutinoside" and your target of interest (e.g., BACE1, SARS-CoV-2 Mpro).
  • In Silico Modeling: Initiate a molecular docking study using the publicly available crystal structures of target proteins (e.g., BACE1, SARS-CoV-2 Mpro) to predict how this compound might bind.

References

Comprehensive Scientific Review: Narcissin's In Vitro vs. In Vivo Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties of Narcissin

This compound (also known as narcissoside) is a flavonol glycoside with the chemical formula C₂₈H₃₂O₁₆ and molecular weight of 624.54 g/mol. This compound is classified as a flavonoid derivative specifically categorized under the flavonol glycosides, characterized by its distinct glycosylation pattern. The compound features a quercetin aglycone core with specific sugar substitutions that significantly influence its bioavailability and biological activity [1].

This compound's chemical structure includes multiple hydroxyl groups that contribute to its potent antioxidant capabilities through free radical scavenging activity. The compound's glycosidic bonds affect its solubility characteristics, demonstrating good solubility in polar organic solvents like DMSO (100 mg/mL, 160.12 mM), but limited solubility in aqueous solutions without appropriate formulation aids [1]. From a drug development perspective, this compound exhibits favorable drug-likeness properties and has been predicted to have good oral bioavailability in pharmacokinetic studies, making it a promising candidate for further therapeutic development [2].

Comprehensive Analysis of In Vitro Effects

Quantitative Summary of In Vitro Pharmacological Activities

Table 1: Comprehensive summary of this compound's in vitro effects

Effect Category Experimental Model Key Findings Concentration/IC₅₀ Mechanistic Insights
Antioxidant Activity Authentic ONOO⁻ scavenging Potent peroxynitrite scavenging IC₅₀: 3.5 μM Direct reactive nitrogen species neutralization
SIN-1-derived ONOO⁻ scavenging Systems-based antioxidant effect IC₅₀: 9.6 μM Protection against protein/lipid oxidation
Human blood plasma model Reduced oxidative damage Significant at extract concentrations Protection of protein thiol groups, reduction of 3-nitrotyrosine formation and TBARS
Neuroprotective Effects 6-OHDA-treated SH-SY5Y cells Reduced ROS and apoptosis 0-1 μM Increased GSH; Nrf2 pathway activation; JNK and p38 inhibition
α-synuclein accumulation (NL5901) Reduced protein aggregation 2 mM (3 days) Mitigation of misfolded protein pathology
Anti-inflammatory Activity LPS-induced IL-12 p40 (BMDC) Cytokine inhibition >50 μM Modulation of immune cell signaling
LPS-induced IL-6 (BMDC) Cytokine inhibition >50 μM Inflammatory pathway regulation
LPS-induced TNF-α (BMDC) Cytokine inhibition >50 μM Downregulation of pro-inflammatory mediators
Anti-viral Activity EBV-EA activation (Raji cells) Viral antigen inhibition Not specified Interference with viral activation mechanisms
Molecular Mechanisms of Neuroprotection

Diagram 1: this compound's neuroprotective signaling pathways

This compound demonstrates multifaceted antioxidant properties across various experimental models. The compound shows particularly strong activity against peroxynitrite (ONOO⁻), a potent biological oxidant and nitrating agent, with demonstrated IC₅₀ values of 3.5 μM against authentic ONOO⁻ and 9.6 μM against SIN-1-derived ONOO⁻ [1]. In more complex biological systems, this compound-containing purified extracts from Herniaria species significantly reduced oxidative damage in human blood plasma exposed to peroxynitrite-induced stress, demonstrating protection to both protein and lipid components [3] [4].

The neuroprotective capacity of this compound has been extensively documented in cellular models relevant to neurodegenerative conditions. In 6-OHDA-exposed SH-SY5Y neuroblastoma cells (a Parkinson's disease model), this compound treatment (0-1 μM) effectively inhibited the increase in reactive oxygen species and reduced apoptosis through activation of the Nrf2 pathway and inhibition of JNK and p38 signaling [1]. Additionally, this compound demonstrated ability to reduce α-synuclein accumulation in transgenic NL5901 nematodes, suggesting potential in addressing protein misfolding pathologies [1].

While this compound's anti-inflammatory effects in cellular models appear more moderate compared to its antioxidant activity, it still demonstrates measurable cytokine modulation. The compound showed inhibitory effects on LPS-induced IL-12 p40, IL-6, and TNF-α production in bone marrow-derived dendritic cells, though with IC₅₀ values exceeding 50 μM [1]. This suggests that while anti-inflammatory activity is present, it may be secondary to its primary antioxidant mechanisms or require metabolic activation not available in simple in vitro systems.

Comprehensive Analysis of In Vivo Effects

Quantitative Summary of In Vivo Pharmacological Activities

Table 2: Comprehensive summary of this compound's in vivo effects

Disease Model Experimental System Administration Route Key Findings Mechanistic Insights
Skin Carcinogenesis Mouse skin tumor promotion Topical (85 nmol) Inhibition of TPA-induced tumor promotion Interference with carcinogen activation
Metabolic Disorder PPARγ molecular docking In silico prediction PPARγ antagonism Molecular docking simulations
Neuroprotection Rat cerebral I/R injury Oral pretreatment (21 days) Reduced infarct size, improved functional recovery NF-κB pathway suppression; cytokine reduction
Bioavailability Pharmacokinetic predictions In silico modeling Favorable drug-likeness Potential blood-brain barrier penetration
Molecular Targets and Therapeutic Mechanisms

Diagram 2: this compound's in vivo molecular targets and therapeutic applications

G In Vivo Molecular Targets and Therapeutic Applications cluster_pparg PPARγ Antagonism (Metabolic Disorders) cluster_nfkb NF-κB Pathway Inhibition (Neuroprotection) cluster_antioxidant In Vivo Antioxidant System cluster_anticancer Anti-carcinogenic Activity This compound This compound PPARgBinding PPARgBinding This compound->PPARgBinding NFkBSuppression NFkBSuppression This compound->NFkBSuppression AntioxidantUpregulation AntioxidantUpregulation This compound->AntioxidantUpregulation TPATumorInhibition TPATumorInhibition This compound->TPATumorInhibition ConformationalChange ConformationalChange GeneExpressionInhibition GeneExpressionInhibition ConformationalChange->GeneExpressionInhibition AntiObesityEffect AntiObesityEffect GeneExpressionInhibition->AntiObesityEffect PPARgBinding->ConformationalChange CytokineReduction CytokineReduction GlialActivationDown GlialActivationDown CytokineReduction->GlialActivationDown InfarctReduction InfarctReduction GlialActivationDown->InfarctReduction NFkBSuppression->CytokineReduction OxidativeDamageReduction OxidativeDamageReduction MyeloperoxidaseReduction MyeloperoxidaseReduction OxidativeDamageReduction->MyeloperoxidaseReduction NitricOxideModulation NitricOxideModulation MyeloperoxidaseReduction->NitricOxideModulation AntioxidantUpregulation->OxidativeDamageReduction EBVEAInhibition EBVEAInhibition SkinTumorReduction SkinTumorReduction TPATumorInhibition->SkinTumorReduction

This compound demonstrates significant bioactivity in various in vivo models, though the available studies are more limited compared to in vitro investigations. In dermatological carcinogenesis models, topical application of this compound (85 nmol) effectively inhibited TPA-induced tumor promotion in mouse skin, suggesting potential as a chemopreventive agent [1]. This effect may be connected to its previously observed ability to inhibit Epstein-Barr virus early antigen activation in Raji cells, indicating interference with carcinogen activation pathways [1].

In the central nervous system, this compound and related flavonoids have demonstrated neuroprotective properties in experimental stroke models. Although direct in vivo evidence for this compound specifically is limited, studies on the structurally similar flavonoid naringenin provide supportive mechanistic insights. In rat models of focal cerebral ischemia/reperfusion injury, 21-day pretreatment with naringenin successfully reduced infarct size, improved functional recovery, and suppressed NF-κB-mediated inflammatory pathways [5]. These effects were accompanied by reduced levels of pro-inflammatory cytokines and inhibition of glial activation, suggesting a mechanism that may be shared among flavonol glycosides.

From a therapeutic target perspective, this compound has been identified as a potential PPARγ antagonist through virtual screening and molecular dynamics simulations [2]. This molecular docking analysis revealed that this compound binds strongly to the PPARγ ligand-binding domain in its inactive form, potentially inducing conformational changes that influence co-repressor binding and gene expression inhibition. This suggests potential applications in metabolic disorders, particularly obesity, where PPARγ modulation has established therapeutic value.

Experimental Methodologies and Protocols

Key Assays and Technical Approaches

Diagram 3: Experimental workflow for studying this compound's bioactivity

G Experimental Workflow for this compound Bioactivity Studies cluster_source Compound Source cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analytical Compound Characterization Extraction Extraction Purification Purification Extraction->Purification AntioxidantAssays AntioxidantAssays Purification->AntioxidantAssays AnimalModels AnimalModels Purification->AnimalModels LCMS LCMS Purification->LCMS PlantMaterial PlantMaterial PlantMaterial->Extraction CellModels CellModels MechanismStudies MechanismStudies CellModels->MechanismStudies MolecularTargeting MolecularTargeting MechanismStudies->MolecularTargeting AntioxidantAssays->CellModels TissueAnalysis TissueAnalysis TissueAnalysis->MolecularTargeting AnimalModels->TissueAnalysis NMR NMR DockingStudies DockingStudies NMR->DockingStudies DockingStudies->MolecularTargeting LCMS->NMR

Detailed Methodological Protocols
  • Extraction and Purification Methods: this compound isolation typically begins with methanolic extraction of plant material (80% methanol, sonication 15 min, room temperature) followed by solid-phase extraction purification using C18 cartridges. The extracts are often fractionated by low-pressure liquid chromatography over RP C18 columns with step-gradient elution using acidified water and methanol [6]. Final purification may involve preparative HPLC to obtain this compound in high purity (>95%) for biological testing [6].

  • LC-MS Quantification: Phytochemical characterization and quantification of this compound employs LC-HR-QTOF-ESI-MS with C18 columns (e.g., 150 × 4.6 mm, 5μm) using gradient elution with 0.1% phosphoric acid in water and acetonitrile. Detection typically occurs at 360 nm with quantification against external standards [3] [6]. This method allows precise quantification of this compound content in complex plant extracts, such as the reported 7.4% in Herniaria glabra purified extracts [3] [4].

  • Antioxidant Activity Assays: The peroxynitrite scavenging activity is determined using authentic ONOO⁻ and SIN-1-derived ONOO⁻ with IC₅₀ calculation based on concentration-dependent inhibition [1]. In more complex biological systems, antioxidant effects are evaluated in human blood plasma exposed to peroxynitrite-induced oxidative stress, measuring biomarkers including 3-nitrotyrosine (protein oxidation), protein thiol groups (antioxidant capacity), and thiobarbituric acid-reactive substances (lipid peroxidation) [3] [4].

  • Cellular Activity Assays: Neuroprotective effects are evaluated in 6-OHDA-treated SH-SY5Y cells measuring ROS production (DCFH-DA assay), apoptosis (Annexin V/PI staining), and glutathione levels. Protein expression of Nrf2, JNK, and p38 is determined by Western blotting [1]. Anti-inflammatory activity is assessed in LPS-stimulated bone marrow-derived dendritic cells or microglial cells measuring cytokine production (IL-12, IL-6, TNF-α) by ELISA and nitric oxide production by Griess assay [1].

  • In Vivo Efficacy Models: For neuroprotection studies, cerebral ischemia/reperfusion injury models involve middle cerebral artery occlusion (1h) followed by reperfusion (23h) in rats pretreated with compound for 21 days, with assessment of infarct size, functional recovery, and biochemical parameters [5]. For dermatological applications, mouse skin tumor promotion models employ topical application of this compound (85 nmol) following TPA (1.7 nmol) treatment, evaluating tumor incidence and multiplicity [1].

  • Molecular Target Identification: Virtual screening and molecular dynamics simulations examine this compound's binding to potential targets like PPARγ, with steered MD simulations predicting unbinding behaviors and structural deformation upon ligand dissociation [2].

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several significant research gaps remain that should be addressed in future studies. Currently, there is a pronounced imbalance between in vitro and in vivo data, with disproportionately few comprehensive in vivo studies validating the numerous mechanistic insights gained from cellular models. Additionally, pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME) remain poorly characterized, limiting accurate prediction of human dosing and bioavailability.

The existing literature also lacks systematic structure-activity relationship studies that could identify key structural features responsible for this compound's bioactivity and guide the development of more potent analogs. Furthermore, while this compound has shown activity across multiple therapeutic areas, there has been insufficient investigation into potential therapeutic synergies when combined with other bioactive compounds, particularly given that this compound naturally occurs in complex phytochemical mixtures.

Future research priorities should include:

  • Comprehensive ADME studies and pharmacokinetic profiling
  • Dose-response relationships across different disease models
  • Investigation of potential metabolite activities
  • Expanded toxicity and safety pharmacology assessments
  • Clinical trials in relevant patient populations for prioritized indications

Conclusion

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to off white crystals, faint lily, hyacinth, narcissus odou

XLogP3

-1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

624.16903493 Da

Monoisotopic Mass

624.16903493 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N4AX11L1TF

Other CAS

604-80-8

Wikipedia

Narcissin

Dates

Last modified: 08-15-2023
1. Ito, H., Miyake, M., Nishatani, E., et al. Anti-tumor promoting activity of polyphenols from Cowania mexicana and Coleogyne ramosissima. Cancer Lett. 143(1), 5-13 (1999).
2. Abdallah, H.M., and Edmat, A. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L. J. Ethnaopharmacol. 205, 51-56 (2017).

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